1-Benzyl-2-phenyl-1H-benzoimidazole
Beschreibung
Eigenschaften
IUPAC Name |
1-benzyl-2-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXRSKBJWQHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361117 | |
| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739-88-8 | |
| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-Benzyl-2-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-2-phenyl-1H-benzoimidazole, a significant heterocyclic compound with a wide range of applications in medicinal chemistry and materials science. This document details established synthetic protocols, extensive characterization data, and experimental methodologies to support researchers in their scientific endeavors.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of the fusion of benzene and imidazole. The benzimidazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The substituent at the 1 and 2 positions of the benzimidazole ring plays a vital role in its pharmacological profile. This compound, with a benzyl group at the N1 position and a phenyl group at the C2 position, is a key derivative that has garnered significant interest. This guide will focus on its synthesis and detailed characterization.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and benzaldehyde. Several variations of this method exist, employing different catalysts and reaction conditions to optimize yield and purity.
Synthesis via Condensation of o-Phenylenediamine and Benzaldehyde
A widely adopted synthetic route involves the reaction of o-phenylenediamine with two equivalents of benzaldehyde in the presence of a catalyst. The reaction proceeds through the initial formation of a Schiff base, followed by cyclization and subsequent N-benzylation.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows:
-
Reaction Setup: In a 50 mL round-bottom flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), and L-proline (1 mmol) in 10 mL of ethanol.[1]
-
Reaction Conditions: Stir the mixture at 373 K (100 °C) for 4 hours.[1]
-
Work-up and Purification: After the reaction is complete, the resulting mixture is recrystallized from ethanol to yield the pure this compound as an orange crystalline solid.[1]
Alternative Catalysts and Conditions:
-
Phosphoric Acid: Phosphoric acid can be used as an eco-friendly homogeneous catalyst in methanol under thermal conditions, leading to excellent yields in short reaction times.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce the reaction time and improve yields.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and their expected results.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂ | [1] |
| Molecular Weight | 284.35 g/mol | [1] |
| Appearance | Orange crystalline solid | [1] |
| Melting Point | 136-138 °C | This experiment is suitable for senior undergraduates, which effectively avoids some problems existing in the current organic chemistry comprehensive experiment oxidation and reduction experimental project, so that the comprehensive experimental ability of undergraduates majoring in chemical industry can be exercised. |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The expected signals for this compound are in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl and benzimidazole rings, and a characteristic singlet for the benzylic methylene protons (CH₂).
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum will show signals for the aromatic carbons of the three rings and a signal for the benzylic carbon.
Note: Detailed peak lists and spectra can be found in the supporting information of various publications and spectral databases. A Beilstein Journals supporting information file is known to contain the ¹H and ¹³C NMR spectra for 1-benzyl-2-phenyl-1H-benzimidazole.[2]
FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3080 | Aromatic C-H stretching |
| 2850-2960 | Aliphatic C-H stretching (benzyl CH₂) |
| 1600-1620 | C=N stretching (imidazole ring) |
| 1450-1580 | C=C stretching (aromatic rings) |
| 1300-1400 | C-N stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For this compound, the molecular ion peak (M⁺) is expected at m/z = 284. The fragmentation pattern of benzimidazole derivatives often involves the cleavage of the substituents on the imidazole ring. The principal fragmentation processes in the benzimidazole series are well-documented.
Elemental Analysis
Elemental analysis determines the elemental composition of the synthesized compound.
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 84.48 | 84.38 | [1] |
| Hydrogen (H) | 5.67 | 5.54 | [1] |
| Nitrogen (N) | 9.85 | 9.77 | [1] |
Crystallographic Data
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule in the solid state.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| a (Å) | 6.338 (3) | [1] |
| b (Å) | 8.085 (3) | [1] |
| c (Å) | 30.190 (12) | [1] |
| V (ų) | 1547.0 (10) | [1] |
| Z | 4 | [1] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols offer reliable methods for its preparation, and the comprehensive characterization data serves as a valuable reference for identity and purity confirmation. The established synthetic routes are robust and can be adapted for the preparation of a variety of substituted benzimidazole derivatives, which are of significant interest to the pharmaceutical and materials science communities. Researchers and drug development professionals can utilize this guide to facilitate their work with this important class of compounds.
References
An In-depth Technical Guide to 1-Benzyl-2-phenyl-1H-benzoimidazole: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and biological activities of 1-Benzyl-2-phenyl-1H-benzoimidazole. The information is curated to support research and development efforts in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound, a derivative of the benzimidazole heterocyclic system, is a compound of significant interest due to its versatile chemical nature and biological relevance.
General Information
| Property | Value | Reference |
| IUPAC Name | 1-benzyl-2-phenyl-1H-benzimidazole | [1] |
| Synonyms | 1-Benzyl-2-phenylbenzimidazole, BPB | [1] |
| CAS Number | 739-88-8 | [1] |
| Molecular Formula | C₂₀H₁₆N₂ | [1][2] |
| Molecular Weight | 284.36 g/mol | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 150-160 °C | |
| Boiling Point | 490.8 ± 38.0 °C (Predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |
| Appearance | Orange crystalline solid | [2] |
Structural Elucidation
The structural framework of this compound has been well-characterized using various analytical techniques, providing insights into its three-dimensional conformation and electronic properties.
Spectroscopic Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the protons of the benzyl, phenyl, and benzimidazole ring systems, as well as a characteristic singlet for the benzylic methylene protons.[3]
¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the quaternary carbons of the fused ring system.[3]
Specific chemical shift values can be found in the supporting information of referenced literature and are crucial for structural confirmation.
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups and structural features present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch (CH₂) |
| ~1600, 1480, 1450 | C=C and C=N stretching vibrations (aromatic rings and imidazole) |
| ~740 | C-H out-of-plane bending (aromatic) |
Note: These are general expected regions. Specific peak values should be obtained from experimental data.
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.
| m/z | Interpretation |
| 284 | [M]⁺ (Molecular ion) |
| 193 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Fragmentation patterns can vary depending on the ionization technique used.
Crystallographic Data
Single-crystal X-ray diffraction studies have provided precise information on the solid-state structure of this compound.[2]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2₁2₁2₁ | [2] |
| a (Å) | 6.338(3) | [2] |
| b (Å) | 8.085(3) | [2] |
| c (Å) | 30.190(12) | [2] |
| Volume (ų) | 1547.0(10) | [2] |
| Z | 4 | [2] |
| Dihedral Angle (Benzimidazole & Phenyl Ring) | 29.04(1)° | [2] |
| Dihedral Angle (Benzimidazole & Benzyl Group) | 88.9(1)° | [2] |
The benzimidazole and the attached phenyl ring are nearly coplanar, while the benzyl group is oriented almost perpendicularly to the plane of the benzimidazole moiety.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of o-phenylenediamine and benzaldehyde.[2]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
L-proline (catalyst)
-
Ethanol
Procedure:
-
In a 50 ml flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), L-proline (1 mmol), and 10 ml of ethanol.[2]
-
Stir the mixture at 373 K (100 °C) for 4 hours.[2]
-
After the reaction is complete, allow the mixture to cool.[2]
-
Recrystallize the resulting solid from ethanol to obtain the purified this compound as an orange crystalline solid.[2]
Characterization Methods
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.[3]
X-ray Crystallography:
-
Single-crystal X-ray diffraction data is collected on a Bruker SMART CCD diffractometer using Mo Kα radiation.[2] The structure is solved and refined using appropriate software packages.[2]
Biological Activity and Signaling Pathways
This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis.
Induction of Apoptosis in Human Chondrosarcoma Cells
Studies have shown that this compound (referred to as BPB in some literature) induces apoptosis in human chondrosarcoma cell lines. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.
References
The Multifaceted Biological Activities of 1-Benzyl-2-phenyl-1H-benzoimidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-2-phenyl-1H-benzoimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[1]
Quantitative Anticancer Data
The antiproliferative activity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented in the table below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound derivatives | |||
| Unspecified Derivative C | A549 (Lung) | 12.1 | [1] |
| Unspecified Derivative B | HCT-116 (Colon) | 8.5 | [1] |
| Unspecified Derivative A | MCF-7 (Breast) | 15.2 | [1] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [2] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [2] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [2] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [2] |
| Compound 3a | A549 (Lung) | 5.988 | [2] |
| Fluoro aryl benzimidazole derivative 1 | HOS (Osteosarcoma) | 1.8 | [3] |
| Fluoro aryl benzimidazole derivative 1 | G361 (Melanoma) | 2.0 | [3] |
| Fluoro aryl benzimidazole derivative 1 | MCF-7 (Breast) | 2.8 | [3] |
| Fluoro aryl benzimidazole derivative 1 | K-562 (Leukemia) | 7.8 | [3] |
| Benzimidazole-triazole hybrid 32 | HCT-116 (Colon) | 3.87 - 8.34 | [3] |
| Benzimidazole-triazole hybrid 32 | HepG2 (Liver) | 3.87 - 8.34 | [3] |
| Benzimidazole-triazole hybrid 32 | MCF-7 (Breast) | 3.87 - 8.34 | [3] |
| Benzimidazole-triazole hybrid 32 | HeLa (Cervical) | 3.87 - 8.34 | [3] |
| 2-phenyl benzimidazole hybrid 46 | A549 (Lung) | 4.47 | [3] |
| 2-phenyl benzimidazole hybrid 46 | MDA-MB-231 (Breast) | 4.68 | [3] |
| 2-phenyl benzimidazole hybrid 46 | PC-3 (Prostate) | 5.50 | [3] |
Mechanism of Action: Targeting Key Signaling Pathways
A plausible mechanism for the anticancer activity of this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a central role in cell proliferation, survival, and apoptosis.[4] Inhibition of EGFR can disrupt downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to the induction of apoptosis.[4][5]
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of the this compound scaffold have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the MIC values of various this compound derivatives against selected microbial strains.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | |||
| Compound 2g | Streptococcus faecalis | 8 | [6] |
| Compound 2g | Staphylococcus aureus | 4 | [6] |
| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [6] |
| Compounds 1b, 1c, 2e, 2g | Candida albicans | 64 | [6] |
| Compounds 1b, 1c, 2e, 2g | Aspergillus niger | 64 | [6] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | |||
| Compounds 1d, 2d, 3s, 4b, 4k | Escherichia coli | 2 - 16 | [7] |
| Compounds 1d, 2d, 3s, 4b, 4k | Streptococcus faecalis | 2 - 16 | [7] |
| Compounds 1d, 2d, 3s, 4b, 4k | Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 - 16 | [7] |
| Compounds 1d, 2d, 3s, 4b, 4k | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 | [7] |
| Compound 4k | Candida albicans | 8 - 16 | [7] |
| Compound 4k | Aspergillus niger | 8 - 16 | [7] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | |||
| Compounds 3ao, 3aq | Staphylococci (including MRSA) | < 1 | [8] |
| Compounds 3aa, 3ad | Staphylococcus aureus | 3.9 - 7.8 | [8] |
| Compound 3ag | Mycobacterium smegmatis | 3.9 | [8] |
| Compound 3ag | Candida albicans | 3.9 | [8] |
| Compound 3aq | Candida albicans | 3.9 | [8] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of this compound derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
Synthesis of this compound Derivatives
A common method for the synthesis of these derivatives involves the condensation of o-phenylenediamines with benzaldehyde. This reaction can be carried out under various conditions, often with the use of a catalyst and in a suitable solvent. The general synthetic scheme is depicted below.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]
Kirby-Bauer Disk Diffusion Method for Antibacterial Activity
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.[11][12]
-
Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[13]
-
Disk Application: Filter paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.[11]
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[14]
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[15][16]
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test animals are administered with the this compound derivative, while a control group receives a vehicle.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the subplantar region of the hind paw of each animal to induce inflammation and edema.[15][16]
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[17]
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. Further research focusing on structure-activity relationship (SAR) studies and optimization of the lead compounds is warranted to unlock the full therapeutic potential of this remarkable class of molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. biolabtests.com [biolabtests.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines detailed experimental protocols for various spectroscopic techniques, presents quantitative data in a clear, tabular format, and visualizes the analytical workflow.
Introduction
This compound (C₂₀H₁₆N₂) is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. Benzimidazole derivatives are known for their diverse pharmacological activities. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and properties of this compound, which is essential for its application in research and drug development. This guide covers the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: Bruker Avance 400 NMR Spectrometer (or equivalent).[1]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum at a frequency of 100 MHz.
-
Use the solvent peak as a reference (e.g., CDCl₃ at δ = 77.16 ppm).
-
Record the spectrum at room temperature.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Shimadzu FTIR Affinity-1 Fourier Transform Infrared spectrophotometer (or equivalent).[4]
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: UV-Visible Spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Scan the sample solution over a wavelength range of 200-400 nm to identify the absorption maxima (λ_max).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Varian Mat 311 spectrometer (or equivalent) with an electron ionization (EI) source.[6]
Protocol:
-
Sample Introduction: Introduce a small amount of the sample directly into the ion source.
-
Data Acquisition:
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: UV-Vis Spectral Data
| λ_max (nm) | Solvent |
| Data not available in search results |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 284 | Data not available | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available |
Note: Specific quantitative spectral data for this compound was not available in the provided search results. The tables are structured for the inclusion of such data when obtained.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
mechanism of action of 1-Benzyl-2-phenyl-1H-benzoimidazole
An In-depth Technical Guide on the Mechanism of Action of 1-Benzyl-2-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. As a privileged scaffold, its derivatives have been extensively explored for their therapeutic potential. This technical guide provides a comprehensive overview of the core mechanism of action of this compound and its analogues, focusing on their anticancer and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Core Mechanisms of Action
The biological activity of this compound and its derivatives is multifaceted, stemming from its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] The primary mechanisms of action investigated to date are centered on its anticancer and antimicrobial effects.
Anticancer Activity
The anticancer properties of this class of compounds are attributed to several interconnected mechanisms, including the induction of programmed cell death (apoptosis), inhibition of key enzymes involved in cell proliferation and DNA maintenance, and disruption of the cellular cytoskeleton.
A significant mechanism of action for this compound is the induction of apoptosis in cancer cells, proceeding through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] In human chondrosarcoma cells, the compound has been shown to upregulate pro-apoptotic proteins such as Bax, Bad, and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3][4] This imbalance leads to mitochondrial dysfunction and the release of pro-apoptotic factors. Furthermore, the compound triggers the extrinsic pathway by activating Fas, FADD, and caspase-8.[2][4]
Several enzymes crucial for cancer cell survival and proliferation have been identified as targets of this compound and its derivatives:
-
Galectin-1 (Gal-1): Derivatives of this compound act as inhibitors of Galectin-1, a protein overexpressed in various cancers that plays a role in tumor progression and immune evasion.[5]
-
Topoisomerases: The benzimidazole core can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[5][6]
-
Epidermal Growth Factor Receptor (EGFR): Certain benzimidazole/1,2,3-triazole hybrids have demonstrated potent inhibition of EGFR, a key driver in many cancers.[5]
-
Dihydrofolate Reductase (DHFR): N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been explored as DHFR inhibitors, disrupting DNA synthesis and leading to cell death.[5]
The benzimidazole nucleus can bind to tubulin, a key component of microtubules, thereby inhibiting its polymerization.[5] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] The lipophilic nature of these compounds, enhanced by certain substituents, facilitates their penetration of microbial membranes.[6] Some derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[8]
Quantitative Data Presentation
The following tables summarize the reported quantitative data for the biological activities of this compound and its derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)
| Compound Derivative | Cancer Cell Line | Target/Assay | IC50 (µM) |
| Benzimidazole/1,2,3-triazole hybrid 6i | MCF-7 (Breast) | EGFR Inhibition | 0.078 |
| Benzimidazole/1,2,3-triazole hybrid 10e | MCF-7 (Breast) | EGFR Inhibition | 0.073 |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide | Liver Cancer Cells | Multi-target RTK Inhibition | 2 |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat | Apoptosis Induction | 1.88 ± 0.51 |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | K562 | Apoptosis Induction | 1.89 ± 0.55 |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MOLT-4 | Apoptosis Induction | 2.05 ± 0.72 |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HeLa | Apoptosis Induction | 2.11 ± 0.62 |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HCT116 | Apoptosis Induction | 3.04 ± 0.8 |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MIA PaCa-2 | Apoptosis Induction | 3.82 ± 0.25 |
Data extracted from multiple sources.[5]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values in µg/mL)
| Compound Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole 2g | Staphylococcus aureus | 4 |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole 2g | Methicillin-resistant S. aureus (MRSA) | 4 |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole 2g | Streptococcus faecalis | 8 |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | S. aureus | 3.12 |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | E. coli | 3.12 |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | E. faecalis | 3.12 |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | C. albicans | 3.12 |
Data extracted from multiple sources.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Polymerization Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Apoptotic signaling pathways induced by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their multifaceted mechanism of action, targeting several key cellular pathways and enzymes, offers multiple avenues for therapeutic intervention. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. atcc.org [atcc.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of 1-Benzyl-2-phenyl-1H-benzoimidazole: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects. Among the myriad of benzimidazole derivatives, 1-Benzyl-2-phenyl-1H-benzoimidazole has emerged as a compound of significant interest, demonstrating promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive review of the current state of knowledge regarding the therapeutic potential of this compound, with a focus on its synthesis, mechanisms of action, and quantitative biological data.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being the condensation of o-phenylenediamine with benzaldehyde. A widely used protocol involves the reaction of o-phenylenediamine with two equivalents of benzaldehyde in the presence of an acid catalyst or under thermal conditions. One specific method involves mixing o-phenylenediamine, benzaldehyde, and L-proline in ethanol and stirring the mixture at 373 K for 4 hours.[1] Another efficient approach utilizes phosphoric acid as a homogeneous catalyst in methanol, yielding the product in a short reaction time.[2]
A general synthetic workflow is depicted below:
Anticancer Potential
This compound (BPB) has demonstrated significant anticancer activity, primarily through the induction of apoptosis in cancer cells.[3]
Mechanism of Action: Induction of Apoptosis
Studies in human chondrosarcoma cell lines (JJ012 and SW1353) have shown that BPB induces apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This dual-pronged attack on cancer cell survival makes it a promising candidate for further development.
Intrinsic Pathway: BPB treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bad, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2, Bid, and Bcl-XL.[3][4] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, as well as AIF and Endo G, into the cytosol, ultimately activating the caspase cascade.[3][4]
Extrinsic Pathway: BPB also activates the extrinsic pathway by triggering the Fas death receptor and its associated death domain (FADD).[3][4] This activation leads to the cleavage and activation of caspase-8, which in turn activates downstream effector caspases, such as caspase-3, culminating in apoptosis.[3][4]
Quantitative Anticancer Data
While specific IC50 values for the parent compound this compound against a broad panel of cancer cell lines are not extensively reported in a single source, studies on its derivatives showcase the potent cytotoxicity of this chemical class.
| Compound ID | Modifications | Cell Line | IC50 (µM) |
| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2[5] |
| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5[5] |
| Derivative C | 2-phenyl | A549 (Lung) | 12.1[5] |
Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives [5]
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. While extensive data on the parent this compound is limited, numerous studies have demonstrated the potent antibacterial and antifungal activities of its derivatives.
Quantitative Antimicrobial Data
The antimicrobial efficacy of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound ID | Target Organism | MIC (µg/mL) |
| Derivative 2g | Streptococcus faecalis | 8[6] |
| Staphylococcus aureus | 4[6] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4[6] | |
| Derivatives 1b, 1c, 2e, 2g | Candida albicans | 64[6] |
| Aspergillus niger | 64[6] |
Table 2: Antimicrobial Activity of N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives [6]
Anti-inflammatory Potential
This compound has demonstrated notable in vivo anti-inflammatory activity.
Mechanism of Action
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
In Vivo Anti-inflammatory Data
In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, this compound exhibited significant anti-inflammatory effects.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| This compound | 100 | 86.69[7] |
Table 3: In Vivo Anti-inflammatory Activity [7]
Anticonvulsant Activity
Preclinical Screening Models
The two most common models for preliminary anticonvulsant screening are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that may be effective against absence seizures.
Experimental Protocols
Synthesis of this compound
A representative experimental procedure for the synthesis of this compound is as follows:
-
In a 50 mL flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), L-proline (1 mmol), and 10 mL of ethanol.[1]
-
Stir the mixture at 373 K for 4 hours.[1]
-
After the reaction is complete, allow the mixture to cool.[1]
-
Recrystallize the resulting solid from ethanol to afford the purified this compound.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the antimicrobial agent in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the agent in which there is no visible growth (turbidity).
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to assess acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the animals.
-
Induction of Edema: After a predetermined time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Maximal Electroshock (MES) Seizure Test
This is a preclinical model for screening anticonvulsant drugs.
-
Animal Preparation: Use mice or rats for the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals.
-
Application of Electrical Stimulus: After a specific time, deliver a maximal electrical stimulus through corneal or ear-clip electrodes.
-
Observation of Seizure: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Determination of Protection: The compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic potential. The demonstrated anticancer activity, mediated through the induction of both intrinsic and extrinsic apoptotic pathways, highlights its potential as a lead structure for the development of novel chemotherapeutic agents. Furthermore, the significant anti-inflammatory and the promising antimicrobial and anticonvulsant activities of this scaffold warrant further investigation. The synthetic accessibility of this compound allows for the generation of diverse libraries of derivatives for structure-activity relationship studies, which will be crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets. Future research should focus on obtaining more comprehensive quantitative data for the parent compound and its analogs, elucidating the detailed molecular mechanisms underlying their diverse biological activities, and evaluating their in vivo efficacy and safety profiles in more advanced preclinical models.
References
- 1. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 3. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Anticonvulsant evaluation of some newer benzimidazole derivatives: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the anticonvulsant potency of various benzylamide derivatives in the mouse maximal electroshock-induced seizure threshold model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1-Benzyl-2-phenyl-1H-benzoimidazole, a molecule of interest in medicinal chemistry due to the broad therapeutic applications of substituted benzimidazole derivatives. This document outlines the crystallographic data, experimental protocols for synthesis and structure determination, and a logical workflow of the analysis.
Crystallographic Data Summary
The crystal structure of this compound (C₂₀H₁₆N₂) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the tables below for clear comparison and reference.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₂₀H₁₆N₂ |
| Formula Weight | 284.35 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 6.338 (3) |
| b (Å) | 8.085 (3) |
| c (Å) | 30.190 (12) |
| V (ų) | 1547.0 (10) |
| Z | 4 |
| Temperature (K) | 298 (2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| µ (mm⁻¹) | 0.07 |
| Crystal Size (mm) | 0.63 × 0.55 × 0.47 |
| F(000) | 600 |
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
| Diffractometer | Bruker SMART CCD |
| Reflections Collected | 6729 |
| Independent Reflections | 1631 |
| Reflections with I > 2σ(I) | 1221 |
| R_int | 0.073 |
| Refinement Method | Full-matrix least-squares on F² |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.115 |
| Goodness-of-fit (S) | 1.14 |
| Data / Restraints / Parameters | 1631 / 0 / 199 |
| Δρ_max (e Å⁻³) | 0.14 |
| Δρ_min (e Å⁻³) | -0.16 |
Molecular Geometry
In the crystal structure, the imidazole ring is nearly coplanar with the adjacent benzene ring (C2/C3/C4/C5/C6/C7), with C1—N1—C3—C2 and C1—N2—C2—C3 torsion angles of 0.0 (3)° and -0.8 (3)°, respectively.[1] The dihedral angle between the imidazole ring and this benzene ring is 2.84 (1)°.[1] In contrast, the dihedral angle between the imidazole ring and the phenyl group at the 2-position (C15/C16/C17/C18/C19/C20) is 29.54 (1)°.[1] The benzimidazole group is approximately perpendicular to the plane of the benzyl group, with a dihedral angle of 88.9 (1)°.[1] The crystal packing does not exhibit any unusually short intermolecular contacts.[1]
Experimental Protocols
This section details the methodologies for the synthesis and crystal structure determination of this compound.
Synthesis of this compound[1]
-
Reactants:
-
o-Phenylenediamine (5 mmol)
-
Benzaldehyde (10 mmol)
-
L-proline (1 mmol)
-
Ethanol (10 ml)
-
-
Procedure:
-
The reactants were combined in a 50 ml flask.
-
The mixture was stirred for 4 hours at 373 K.
-
The resulting mixture was then recrystallized from ethanol.
-
-
Product:
-
The final product was obtained as an orange crystalline solid.
-
Elemental Analysis: Calculated: C 84.48%, H 5.67%, N 9.85%; Found: C 84.38%, H 5.54%, N 9.77%.[1]
-
Single-Crystal X-ray Diffraction Analysis[1]
-
Data Collection:
-
A suitable single crystal was mounted on a Bruker SMART CCD diffractometer.
-
Data were collected at 298(2) K using Mo Kα radiation.
-
-
Data Reduction and Absorption Correction:
-
Cell refinement and data reduction were performed using the SAINT program.
-
A multi-scan absorption correction was applied using SADABS.
-
-
Structure Solution and Refinement:
-
The structure was solved using direct methods with the SHELXS97 program.
-
The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.
-
Hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.
-
Logical Workflow and Visualizations
The following diagrams illustrate the workflow for the synthesis and structural analysis of this compound.
References
Exploring the Structure-Activity Relationship of 1-Benzyl-2-phenyl-1H-benzoimidazole Analogs: A Technical Guide
Abstract: The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines enables its derivatives to interact effectively with a wide range of biological targets, including enzymes and receptors critical to cellular pathways.[2] This guide focuses on the 1-benzyl-2-phenyl-1H-benzoimidazole framework, a key subset of benzimidazole derivatives exhibiting significant therapeutic potential, particularly in oncology and infectious diseases. We will provide an in-depth analysis of the structure-activity relationships (SAR) that govern their biological effects, present summarized quantitative data, detail relevant experimental protocols, and visualize key workflows for researchers in drug discovery and development.
Synthetic Overview
The synthesis of this compound analogs typically follows a convergent, multi-step approach. The foundational 2-phenyl-1H-benzimidazole core is commonly prepared via the condensation of an o-phenylenediamine with a substituted benzaldehyde.[3][4] This reaction can be catalyzed by various reagents, including ammonium chloride or L-proline, often under reflux conditions.[3][4]
Following the formation of the 2-phenyl-1H-benzimidazole intermediate, the N-1 position of the imidazole ring is alkylated using a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[2] This N-alkylation step is crucial as substitutions on the benzyl group are a primary driver of biological activity.[5]
Structure-Activity Relationship (SAR) Analysis
The biological properties of the this compound scaffold are strongly influenced by the nature and position of substituents on the N-1 benzyl ring and the C-2 phenyl ring.[6]
Anticancer Activity
Derivatives of this class have demonstrated potent antiproliferative activity against various cancer cell lines, functioning through mechanisms that include apoptosis induction, cell cycle arrest, and inhibition of key enzymes like topoisomerase and kinases such as EGFR.[2][7]
Key SAR insights include:
-
N-1 Position: The length of alkyl chains attached to the N-1 position can have a significant impact. For instance, in one series, a linear increase in anticancer effects against the MDA-MB-231 cell line was observed as the alkyl chain length increased from one to five carbons.[6]
-
C-2 Phenyl Ring: Substituents on the C-2 phenyl ring are critical for activity. A para-methoxy group on the phenyl ring has been shown to be effective in certain analogs.[6]
-
Lipophilicity: The overall lipophilicity of the molecule can be a contributing factor to its cytotoxic effect, potentially by enhancing cell membrane permeability.[7]
Table 1: Anticancer Activity of Selected 1,2-Disubstituted Benzimidazole Analogs
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-Alkylated-2-phenyl | MDA-MB-231 | 16.38 | [7] |
| Analog 2 | N-Heptyl-2-(p-methoxy)phenyl | MDA-MB-231 | 10.12 | [6] |
| Analog 3 | Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [7] |
| Analog 4 | Benzimidazole-triazole hybrid | HepG2 | 8.34 | [7] |
| Analog 5 | Benzimidazole-triazole hybrid | MCF-7 | 4.17 | [7] |
| Reference Drug | Camptothecin | MDA-MB-231 | 0.41 | [7] |
| Reference Drug | Doxorubicin | Various | 4.17 - 5.57 | [7] |
Antimicrobial Activity
The benzimidazole scaffold is a versatile core for developing novel antimicrobial agents to combat drug-resistant pathogens.[1] SAR studies have revealed key structural features that enhance antibacterial and antifungal efficacy.
Key SAR insights include:
-
General Structure: Modifications at the N-1 and C-2 positions are primary drivers of antimicrobial potency.[6]
-
Target Specificity: Certain derivatives show high potency against specific bacterial strains, such as tolC-mutant Escherichia coli, indicating a potential to overcome efflux-pump-mediated resistance.[8]
-
Substituent Effects: The introduction of specific functional groups can dramatically enhance activity. For example, one study synthesized 49 novel analogs, with several compounds exhibiting potent activity against a tolC-mutant E. coli strain, outperforming the reference antibiotic linezolid.[8] Compound 25d from this series was the most potent, with an MIC of 0.125 µg/mL.
Table 2: Antibacterial Activity of Selected 1,2-Disubstituted Benzimidazole Analogs
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |
| 25a-s, 26b | E. coli (tolC-mutant) | 0.125 - 4 | |
| 2g | Streptococcus faecalis | 8 | [6] |
| 2g | Staphylococcus aureus | 4 | [6] |
| 2g | MRSA | 4 | [6] |
| 7 | Bacillus subtilis | Good Activity | |
| Reference Drug | Gentamicin | 0.25 | [8] |
| Reference Drug | Linezolid | 8 | [8] |
| Specific MIC value not provided in the snippet. |
Experimental Protocols
General Synthesis of this compound (Illustrative Protocol)
This protocol is a generalized representation based on common synthetic methods.[3][4]
-
Step 1: Synthesis of 2-phenyl-1H-benzimidazole.
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and an appropriately substituted benzaldehyde (2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of L-proline (0.2 mmol).
-
Stir the mixture at an elevated temperature (e.g., 373 K) for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid is filtered and recrystallized from ethanol to yield the pure 2-phenyl-1H-benzimidazole intermediate.
-
-
Step 2: N-Benzylation.
-
To a solution of the 2-phenyl-1H-benzimidazole intermediate (1 mmol) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 mmol) as a base.
-
Add the desired substituted benzyl bromide (1.1 mmol) to the mixture.
-
Stir the reaction at 70°C for 4-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final this compound analog.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Research Workflow
The development and evaluation of novel benzimidazole analogs follow a structured workflow from initial synthesis to final SAR analysis.
Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 3. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Initial Screening of 1-Benzyl-2-phenyl-1H-benzoimidazole for Anticancer Activity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of 1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) for its potential as an anticancer agent. The document details the cytotoxic and apoptotic effects of BPB on various cancer cell lines, outlines the experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Anticancer Activity
The antiproliferative activity of this compound (BPB) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (BPB) | JJ012 | Chondrosarcoma | Not explicitly stated, but induced apoptosis | [1][2] |
| This compound (BPB) | SW1353 | Chondrosarcoma | Not explicitly stated, but induced apoptosis | [1][2] |
| Derivative with 2-phenyl modification | A549 | Lung | 12.1 | [3] |
| Derivative with 2-methyl modification | MCF-7 | Breast | 15.2 | [3] |
| Derivative with 5-nitro modification | HCT-116 | Colon | 8.5 | [3] |
Note: While specific IC50 values for BPB against JJ012 and SW1353 are not provided in the search results, its apoptotic effects on these cell lines have been confirmed.[1][2] Further studies are needed to establish precise IC50 values. The table also includes data for structurally related benzimidazole derivatives to provide a broader context of their anticancer potential.[3]
Proposed Mechanism of Action: Induction of Apoptosis
Initial studies indicate that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. This process is mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
A study on human chondrosarcoma cells revealed that BPB treatment leads to:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax, Bad, and Bak.[1][2]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2, Bid, and Bcl-XL.[1][2]
-
Mitochondrial Dysfunction: The imbalance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential.[1][2]
-
Activation of the Extrinsic Pathway: BPB was found to activate Fas, FADD (Fas-Associated Death Domain), and caspase-8, key components of the death receptor pathway.[1][2]
These events culminate in the activation of effector caspases, leading to the execution of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial screening of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer screening of BPB.
Proposed Signaling Pathway for BPB-Induced Apoptosis
Caption: BPB-induced apoptosis signaling pathways.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-2-phenyl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole family, a class of molecules of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Substituted benzimidazoles are key pharmacophores in a variety of therapeutic agents, exhibiting antimicrobial, antiviral, anticancer, and antihypertensive properties, among others.[2] The synthesis of 1,2-disubstituted benzimidazoles, such as this compound, is a cornerstone for the development of new pharmaceutical candidates. This document provides a detailed protocol for the synthesis of this compound via the condensation of o-phenylenediamine and benzaldehyde, a common and efficient method.[3][4]
Data Presentation
The synthesis of this compound can be achieved through various catalytic systems and reaction conditions, each offering different advantages in terms of yield, reaction time, and environmental impact. The following table summarizes quantitative data from several reported methods.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline (1 mmol) | Ethanol | 100 | 4 h | - | [3] |
| Phosphoric acid | Methanol | Room Temp. | 13-30 min | 61-89 | [4] |
| Erbium(III) trifluoromethanesulfonate | Water | Microwave/Conventional | 15 min | 72 | [5] |
| Montmorillonite K10 | - | Microwave | - | High | [5] |
| None (Aerobic) | Water | 75 | 12 h | - | [6] |
| Cu(OAc)₂ | DMSO | 150 | 10 h | 69-81 | [7] |
Experimental Protocol
This section details a green and efficient protocol for the synthesis of this compound using phosphoric acid as a catalyst.[4]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Phosphoric acid (H₃PO₄)
-
Methanol (CH₃OH)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1 mmol) and benzaldehyde (2 mmol).
-
Solvent and Catalyst Addition: Add methanol (3 mL) to the flask, followed by the addition of the phosphoric acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (typically within 13-30 minutes), proceed with an appropriate workup procedure to isolate the crude product. This may involve neutralization of the acid, extraction with an organic solvent, and drying of the organic layer.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Visualization
The following diagrams illustrate the key aspects of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Caption: Reaction pathway for the formation of the target compound.
References
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 5. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Benzyl-2-phenyl-1H-benzoimidazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-phenyl-1H-benzoimidazole is a substituted benzimidazole derivative with a structural framework that suggests its potential as a ligand in transition metal catalysis. The benzimidazole core is a prominent feature in many biologically active compounds and has been extensively studied in medicinal chemistry.[1] In the realm of catalysis, nitrogen-containing heterocyclic compounds, including benzimidazoles, are widely utilized as ligands for various metal catalysts, owing to their strong σ-donating properties which can stabilize the metal center and influence the catalytic activity.
These application notes provide a comprehensive overview of the synthesis of this compound and explore its potential applications as a ligand in catalysis, drawing parallels with structurally related benzimidazole-based ligands. While specific catalytic data for this exact ligand is not extensively documented in publicly available literature, the provided protocols for its synthesis and generalized methods for catalytic screening will serve as a valuable resource for researchers interested in exploring its catalytic potential.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with benzaldehyde. Several methods have been reported, with variations in catalysts and reaction conditions. Below are two detailed protocols.
Protocol 1: L-Proline Catalyzed Synthesis
This method describes the synthesis of this compound from o-phenylenediamine and benzaldehyde using L-proline as a catalyst.[1]
Experimental Protocol:
-
To a 50 mL flask, add o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), L-proline (1 mmol), and 10 mL of ethanol.
-
Stir the mixture at 373 K (100 °C) for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting mixture is then recrystallized from ethanol to afford the pure this compound as an orange crystalline solid.[1]
Diagram of Synthetic Workflow:
Caption: Workflow for L-Proline catalyzed synthesis.
Protocol 2: Phosphoric Acid Catalyzed Synthesis
This protocol utilizes phosphoric acid as an efficient and environmentally friendly homogeneous catalyst for the synthesis of 1-benzyl-2-phenyl-benzimidazole and its derivatives.
Experimental Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzaldehyde (2 mmol) in methanol (5 mL).
-
Add a catalytic amount of phosphoric acid to the mixture.
-
Reflux the reaction mixture for the specified time (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Synthesis:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Proline | Ethanol | 100 | 4 | Not explicitly stated, but affords crystalline solid | [1] |
| Phosphoric Acid | Methanol | Reflux | Varies | Good to excellent | [2] |
| Montmorillonite K10 | Microwave (300 W) | 60 | 0.17 | 98.5 | [3] |
| Er(OTf)₃ | Solvent-free, Microwave | Varies | Short | High | [3] |
Potential Catalytic Applications
While specific literature detailing the use of this compound as a ligand in catalysis is scarce, its structural similarity to other benzimidazole-based ligands, particularly N-heterocyclic carbene (NHC) precursors, suggests its potential in various cross-coupling reactions. Benzimidazole derivatives have been successfully employed as ligands in palladium- and copper-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][5]
The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with a metal center, thereby forming a catalytically active complex. The benzyl and phenyl substituents can provide steric bulk and electronic modulation to the metal center, which can influence the efficiency and selectivity of the catalytic reaction.
Generalized Protocol for Screening in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for testing the efficacy of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound as the ligand (2-4 mol%).
-
Add the desired solvent (e.g., toluene, dioxane, or DMF, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (monitored by TLC or GC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of a General Catalytic Cycle:
References
Application Notes and Protocols: 1-Benzyl-2-phenyl-1H-benzoimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-phenyl-1H-benzoimidazole is a key heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2][3][4] The structural resemblance of the benzimidazole core to naturally occurring purines allows for effective interaction with various biological targets.[5] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound and its derivatives, intended for use by researchers in organic synthesis and drug discovery.
Synthetic Applications
The primary applications of this compound in organic synthesis revolve around its use as a core structure for the development of novel therapeutic agents and as a precursor for further functionalization.
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, often involving the condensation of o-phenylenediamine with benzaldehyde under various catalytic conditions.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Quantitative Data for Synthesis:
| Entry | Reactants (Molar Ratio) | Catalyst (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-phenylenediamine : benzaldehyde (1:2) | Montmorillonite K10 (20 wt%) | None (MW irradiation) | 60 | - | 98.5 | [6] |
| 2 | o-phenylenediamine (5 mmol), benzaldehyde (10 mmol) | L-proline (1 mmol) | Ethanol (10 ml) | 100 (373 K) | 4 | Not specified | [7][8] |
Synthesis of Functionalized Derivatives
This compound can serve as a starting material for the synthesis of various derivatives with potential biological activities. For instance, carbamate derivatives have been synthesized and screened for antibacterial activity.[1][9]
The synthesis of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates is illustrated in the following reaction scheme:
References
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-2-phenyl-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-Benzyl-2-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-phenyl-1H-benzoimidazole is a substituted benzimidazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules.[1] Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.
These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on established methods for related benzimidazole derivatives and include typical performance data to guide researchers in method development and validation.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analytical methods described. These values are derived from literature data for structurally similar benzimidazole compounds and serve as a benchmark for method validation.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: UV-Vis Spectrophotometry Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Molar Absorptivity (ε) | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Table 3: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substance and simple formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in methanol to obtain a theoretical concentration of 1 mg/mL.
-
Dilute the sample solution with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[4]
Caption: Experimental workflow for quantification by HPLC-UV.
UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the quantification of this compound in pure form or in simple dosage forms.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the λmax.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to obtain a solution with a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Caption: Experimental workflow for quantification by UV-Vis Spectrophotometry.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level analysis.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
Procedure:
-
MS/MS Parameter Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow) and to identify the precursor ion and suitable product ions for Multiple Reaction Monitoring (MRM).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and IS in methanol.
-
Prepare working standards by serial dilution in a relevant blank matrix (e.g., plasma, formulation blank) to create a matrix-matched calibration curve.
-
For biological samples, perform a sample clean-up procedure such as protein precipitation (with acetonitrile), liquid-liquid extraction, or solid-phase extraction.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitor at least two MRM transitions for the analyte for confirmation and one for the IS.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Caption: Experimental workflow for quantification by LC-MS/MS.
References
- 1. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method development and validation for Quantification of Mebendazole in API and Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 5. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzyl-2-phenyl-1H-benzoimidazole Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of 1-Benzyl-2-phenyl-1H-benzoimidazole and its derivatives as versatile fluorescent probes. This class of compounds has demonstrated significant potential in various analytical and bioimaging applications due to their sensitivity and selectivity towards specific analytes such as metal ions and pH changes.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core functionalized with benzyl and phenyl groups. This structural motif imparts favorable photophysical properties, making it a suitable scaffold for the design of fluorescent probes. The fluorescence of these probes can be modulated by interactions with specific analytes, leading to "turn-on," "turn-off," or ratiometric changes in the emission signal. These characteristics enable the qualitative and quantitative detection of various ions and pH fluctuations in chemical and biological systems.
Synthesis of this compound
A common synthetic route to this compound involves the condensation reaction of o-phenylenediamine with benzaldehyde, followed by N-alkylation with benzyl halide.
A reported synthesis involves the reaction of o-phenylenediamine (5 mmol) and benzaldehyde (10 mmol) in the presence of L-proline (1 mmol) in ethanol (10 ml). The mixture is stirred for 4 hours at 373 K, followed by recrystallization from ethanol to yield the product.[1]
Applications in Fluorescent Sensing
This compound and its derivatives have been successfully employed as fluorescent probes for the detection of:
-
Metal Ions: These probes exhibit selectivity towards various metal ions, including Co²⁺, Hg²⁺, and Zn²⁺, often through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).
-
pH: The fluorescence intensity or emission wavelength of certain derivatives is sensitive to changes in pH, allowing for the monitoring of acidity in different environments.
Quantitative Data Summary
The following tables summarize the key performance characteristics of representative this compound based fluorescent probes.
Table 1: Performance of Benzimidazole-Based Probes for Metal Ion Detection
| Probe | Target Ion | Detection Limit | Response Time | Sensing Mechanism | Solvent | Reference |
| DQBM-B | Co²⁺ | 3.56 µmol L⁻¹ | < 30 min | PET | DMF | [2] |
Table 2: Performance of Benzimidazole-Based Probes for pH Sensing
| Probe | pH Range | pKa | Response | Solvent | Reference |
| HBIZ | 1.00-5.40 & 5.20-10.40 | - | "off-on-off" switch | Aqueous solution | [3] |
| BH1L | 4.9-6.1 | ~5.0 | Ratiometric | - | [4][5] |
Experimental Protocols
Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol outlines a general procedure for the detection of metal ions using a this compound based fluorescent probe.
Materials:
-
This compound based fluorescent probe
-
Stock solutions of various metal ions (e.g., CoCl₂, HgCl₂, ZnCl₂) in a suitable solvent
-
Spectroscopic grade solvent (e.g., DMF, DMSO, acetonitrile)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent. From this, prepare a working solution (e.g., 10 µM) in the same solvent.
-
Selectivity Measurement: a. Place the probe working solution in a quartz cuvette. b. Record the initial fluorescence emission spectrum. c. Add a specific amount (e.g., 2-10 equivalents) of a stock solution of a metal ion to the cuvette. d. After a short incubation period (e.g., 1-5 minutes), record the fluorescence emission spectrum again. e. Repeat steps c and d for a range of different metal ions to assess the selectivity of the probe.
-
Fluorescence Titration: a. To the probe working solution in the cuvette, incrementally add small aliquots of the stock solution of the target metal ion. b. After each addition, allow the solution to equilibrate (e.g., 30-60 seconds) and then record the fluorescence emission spectrum. c. Continue the additions until the fluorescence intensity reaches a plateau. d. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and stoichiometry.
Protocol for pH Measurement using a Fluorescent Probe
This protocol describes the use of a pH-sensitive this compound based probe to measure pH.
Materials:
-
pH-sensitive fluorescent probe
-
Buffer solutions of known pH values covering the desired range
-
Spectroscopic grade solvent (if required to dissolve the probe)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the pH-sensitive probe in a suitable solvent (e.g., DMSO).
-
Calibration Curve Generation: a. Prepare a series of solutions by adding a small, constant amount of the probe stock solution to buffer solutions of different known pH values. b. For each solution, record the fluorescence emission spectrum. c. Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric probes) against the pH to generate a calibration curve.
-
Sample Measurement: a. Add the same amount of the probe stock solution to the sample solution of unknown pH. b. Record the fluorescence emission spectrum. c. Determine the pH of the sample by comparing its fluorescence intensity (or intensity ratio) to the calibration curve.
Protocol for Live-Cell Imaging
This protocol provides a general guideline for using a this compound based probe for live-cell imaging. Note: Optimization of probe concentration, incubation time, and imaging parameters is crucial for different cell types and experimental conditions.[6]
Materials:
-
This compound based fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the probe (e.g., 1 mM in DMSO). Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).[6]
-
Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator.[6]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to reduce background fluorescence.[6]
-
Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Place the dish or coverslip on the stage of the fluorescence microscope. c. Excite the probe at its excitation wavelength and collect the emission signal using the appropriate filters. d. Acquire images, minimizing light exposure to reduce phototoxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with the use of this compound based fluorescent probes.
Caption: General workflow for metal ion detection.
Caption: Photoinduced Electron Transfer (PET) mechanism.
Caption: Workflow for live-cell imaging.
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific applications and experimental setups. Researchers should consult relevant literature and safety data sheets before handling any chemical compounds.
References
In Vitro Bioactivity of 1-Benzyl-2-phenyl-1H-benzoimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-phenyl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Benzimidazole derivatives are known to exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the bioactivity of this compound.
While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide presents protocols for key assays and summarizes data from closely related derivatives to provide a framework for its evaluation.
Data Presentation
Quantitative data for the bioactivity of this compound is not extensively available. However, the following tables summarize the reported bioactivities of structurally related benzimidazole derivatives to provide a comparative context for experimental design and data interpretation.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 1-Benzyl-2-phenyl-benzoimidazole (BPB) | JJ012 (Chondrosarcoma) | MTT | Not specified, but induced apoptosis | [1] |
| 1-Benzyl-2-phenyl-benzoimidazole (BPB) | SW1353 (Chondrosarcoma) | MTT | Not specified, but induced apoptosis | [1] |
| Representative Benzimidazole Derivative | MCF-7 (Breast Cancer) | MTT | 15.2 | |
| Representative Benzimidazole Derivative | HCT-116 (Colon Cancer) | MTT | 8.5 | |
| Representative Benzimidazole Derivative | A549 (Lung Cancer) | MTT | 12.1 |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 2-Benzyl benzimidazole acetohydrazone derivative | Bacillus subtilis | Broth Microdilution | 62.5 | |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivative | Staphylococcus aureus | Broth Microdilution | 0.39 - 0.78 | |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivative | MRSA | Broth Microdilution | 0.39 - 0.78 | |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivative | Candida albicans | Broth Microdilution | 3.12 |
Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Derivative | Enzyme/Target | Assay | IC50 (µM) | Reference |
| 2-substituted benzimidazole derivative | COX-2 | Luminol-enhanced chemiluminescence | < Ibuprofen's IC50 | [2] |
| Morpholine-substituted benzimidazole | COX-2 | Not Specified | 8.00 | [3] |
| Ibuprofen (Standard) | COX-1 | Not Specified | 13 | [3] |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., JJ012, SW1353, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Activity: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, add a viability indicator like resazurin to aid in determining the MIC. A color change from blue to pink indicates viable cells.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional):
-
Subculture aliquots from the wells showing no visible growth onto agar plates.
-
Incubate the plates and observe for colony growth. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Heme
-
DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the reaction buffer.
-
Prepare a working solution of COX-2 enzyme in the reaction buffer.
-
Prepare a reaction mixture containing the reaction buffer, fluorometric probe, and heme.
-
-
Assay Procedure:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the test compound dilutions, vehicle control (DMSO), or positive control to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 10-20 minutes at the appropriate excitation and emission wavelengths for the probe used.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathway
Apoptosis Induction by this compound
Studies on 1-Benzyl-2-phenyl-benzoimidazole (BPB) have shown that it can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The diagram below illustrates the key molecular events in these pathways that are potentially modulated by this compound.
References
- 1. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 1-Benzyl-2-phenyl-1H-benzoimidazole. This document includes detailed experimental protocols for its synthesis, a summary of its biological activities, and visualizations of its synthetic pathway and mechanism of action.
Introduction
This compound is a member of the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Benzimidazole derivatives are structurally similar to naturally occurring purines, allowing them to interact with various biological targets. This structural motif is found in several FDA-approved drugs. This compound, in particular, has demonstrated promising anticancer, antifungal, and antibacterial properties, making it a valuable candidate for further drug development.
Data Presentation
The following tables summarize quantitative data from various reported synthetic methods for this compound and the biological activity of it and its derivatives.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | L-proline | Ethanol | 100 | 4 h | Not Specified | [1] |
| Microwave Irradiation | Er(OTf)₃ (1 mol%) | Solvent-free | 60 | 5-10 min | 99 | |
| Conventional Heating | Phosphoric Acid | Methanol | Reflux | 13-30 min | 90 | |
| Microwave Irradiation | Montmorillonite K10 | Solvent-free | Not Specified | 15 min | 72 | [2] |
| Conventional Heating | None | PEG-600 | 100 | 1 h | High (not specified) | [2] |
Table 2: Anticancer Activity of this compound (BPB) and Derivatives
| Compound | Cell Line | IC50 (µM) | Biological Effect | Reference |
| This compound (BPB) | JJ012 (Chondrosarcoma) | ~20 | Induces apoptosis | |
| This compound (BPB) | SW1353 (Chondrosarcoma) | ~25 | Induces apoptosis | |
| 2-(Substituted phenyl)-1-benzyl-1H-benzimidazole derivative | MDA-MB-231 (Breast Cancer) | 8 | Antiproliferative | [3] |
| 2-(Substituted phenyl)-1-benzyl-1H-benzimidazole derivative | Jurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | 1.88 - 3.82 | Induces apoptosis | [3] |
Table 3: Antimicrobial Activity of N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Bacterial Strain | MIC (µg/mL) | Reference |
| N-alkylated-2-phenyl-1H-benzimidazoles | Candida albicans | 64 | Streptococcus faecalis | 8 | [3] |
| N-alkylated-2-phenyl-1H-benzimidazoles | Aspergillus niger | 64 | Staphylococcus aureus | 4 | [3] |
| N-alkylated-2-phenyl-1H-benzimidazoles | MRSA | 4 | [3] |
Experimental Protocols
Protocol 1: Large-Scale Laboratory Synthesis of this compound via Microwave Irradiation
This protocol is based on a reported efficient synthesis and is suitable for producing gram quantities of the target compound.
Materials:
-
N-phenyl-o-phenylenediamine (20 mmol)
-
Benzaldehyde (20 mmol)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (1 mol%)
-
Ethyl acetate
-
Water
-
Microwave reactor
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a microwave-safe vessel, combine N-phenyl-o-phenylenediamine (20 mmol) and benzaldehyde (20 mmol).
-
Add Er(OTf)₃ (1 mol%) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 25 minutes.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (4 x 3 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Expected yield: ~93%.
Protocol 2: Conventional Synthesis of this compound
This protocol outlines a more traditional approach to the synthesis.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzaldehyde (2 mmol)
-
Phosphoric acid (catalyst)
-
Methanol (3 mL)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol) and benzaldehyde (2 mmol) in methanol (3 mL).
-
Add a catalytic amount of phosphoric acid.
-
Heat the mixture to reflux and stir for 13-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Expected yield: ~90%.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Anticancer Signaling Pathway
Caption: Proposed anticancer signaling pathway of this compound.
Drug Development Applications
Anticancer Activity
This compound (BPB) has been shown to induce apoptosis in human chondrosarcoma cells through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins such as Bax, Bad, and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This leads to mitochondrial dysfunction and the release of cytochrome c, ultimately activating caspases and inducing programmed cell death. Furthermore, BPB can trigger the extrinsic pathway by activating the Fas receptor, leading to the recruitment of FADD and activation of caspase-8. Animal studies have demonstrated a significant reduction in tumor volume, highlighting its potential as a novel anticancer agent.
Antifungal Activity
Derivatives of this compound have shown promising antifungal activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[3] While the exact mechanism for this specific compound is not fully elucidated, benzimidazoles are known to exert antifungal effects through two primary mechanisms:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, they can inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Disruption of Microtubule Polymerization: Benzimidazoles can bind to β-tubulin, inhibiting the formation of microtubules, which are crucial for fungal cell division and intracellular transport.
Further studies are required to determine the precise antifungal mechanism of this compound.
Antibacterial Activity
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The proposed mechanism of action for some benzimidazole derivatives involves the inhibition of bacterial histidine protein kinase, a key enzyme in bacterial two-component signal transduction systems that regulate various cellular processes in response to environmental changes.[4] This mode of action is distinct from many existing antibiotics, suggesting that this compound and its analogs could be effective against resistant bacterial strains. Further investigation into the specific bacterial targets of this compound is warranted.
References
Application Notes and Protocols for the Preclinical Formulation of 1-Benzyl-2-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of 1-Benzyl-2-phenyl-1H-benzoimidazole, a compound with low aqueous solubility. The following sections detail the physicochemical properties, recommended formulation strategies, experimental protocols, and analytical methods pertinent to its preclinical development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to developing a successful formulation. Key properties of this compound are summarized in the table below. The high calculated logarithm of the octanol-water partition coefficient (XLogP3-AA) indicates poor water solubility, a primary challenge in its formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂ | [1][2] |
| Molecular Weight | 284.4 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | |
| XLogP3-AA | 4.7 | [1][2] |
| CAS Number | 739-88-8 | [1][2] |
Recommended Formulation Strategies for Preclinical Studies
Given its low aqueous solubility, the following formulation strategies are recommended to enhance the bioavailability of this compound for preclinical evaluation.
-
Nanosuspension: This approach increases the surface area of the drug particles, thereby enhancing the dissolution rate. Wet media milling is a common and effective method for producing nanosuspensions.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This pre-dissolved state can significantly improve oral absorption.
Experimental Protocols
Solubility Screening Protocol
Objective: To determine the solubility of this compound in various pharmaceutically acceptable excipients to guide the selection of a suitable formulation strategy.
Materials:
-
This compound
-
A selection of solvents, co-solvents, oils, and surfactants (see table below for suggestions)
-
Vials
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC-UV system
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected excipient in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation:
| Excipient Category | Example Excipients |
| Solvents/Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Transcutol® HP |
| Oils (for SEDDS) | Capryol™ 90, Labrafac™ Lipophile WL 1349, Maisine® CC, Olive Oil, Sesame Oil |
| Surfactants (for SEDDS) | Kolliphor® RH40, Kolliphor® EL, Tween® 80, Labrasol® |
Nanosuspension Formulation Protocol (Wet Media Milling)
Objective: To prepare a stable nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizers (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Tween® 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or other suitable milling equipment
Procedure:
-
Prepare a pre-suspension by dispersing this compound and selected stabilizers in purified water.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a specified speed and for a defined duration.
-
Periodically withdraw samples to monitor particle size distribution using a suitable particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Self-Emulsifying Drug Delivery System (SEDDS) Formulation Protocol
Objective: To develop a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (selected from solubility screening)
-
Surfactant (selected from solubility screening)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Construct a pseudo-ternary phase diagram:
-
Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, determine the region of self-emulsification by titrating with water and observing the formation of a clear or slightly bluish emulsion.
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the selected excipient mixture with gentle heating and stirring if necessary.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the emulsion formation.
-
Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
In Vitro and In Vivo Evaluation Protocols
In Vitro Drug Release Testing Protocol
Objective: To evaluate the in vitro release profile of the formulated this compound.
Apparatus: USP Apparatus 2 (Paddle) with dialysis sacks.
Materials:
-
Formulated this compound (nanosuspension or SEDDS)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 6.8, as dissolution medium
-
HPLC-UV system
Procedure:
-
Fill the dissolution vessels with a known volume of pre-warmed dissolution medium.
-
Place a known quantity of the formulation into a dialysis bag containing a small amount of dissolution medium.
-
Place the sealed dialysis bag into the dissolution vessel.
-
Set the paddle speed (e.g., 50 rpm) and maintain the temperature at 37 ± 0.5°C.
-
Withdraw samples from the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the samples for drug content using a validated HPLC-UV method.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
Objective: To determine the pharmacokinetic profile of the formulated this compound after oral administration in rats.
Materials:
-
Formulated this compound
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Analytical Method Protocol
HPLC-UV Method for Quantification
Objective: To develop and validate an HPLC-UV method for the quantification of this compound in formulation and in vitro samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Suggested Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid). The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of the compound (a common wavelength for benzimidazoles is around 280-300 nm).
-
Injection Volume: 10-20 µL
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Formulation Development Workflow for this compound.
Caption: Proposed Apoptotic Signaling Pathway of this compound.[3][4][5][6]
References
- 1. 1-Benzyl-2-phenylbenzimidazole | C20H16N2 | CID 1221687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
Application Notes and Protocols: The Use of 1-Benzyl-2-phenyl-1H-benzoimidazole Scaffolds in the Preparation of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds derived from the 1-benzyl-2-phenyl-1H-benzoimidazole scaffold. While direct cyclization reactions utilizing the benzyl or phenyl groups of the title compound are not extensively reported due to their inherent stability, this guide focuses on established methodologies for the synthesis of the parent scaffold and its functionalized analogs, which serve as key precursors for the construction of medicinally relevant heterocycles such as triazoles and oxadiazoles.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a fundamental starting point. A common and efficient method involves the condensation of o-phenylenediamine with an excess of benzaldehyde.
Experimental Protocol: Synthesis of this compound[1]
-
Reagents: o-Phenylenediamine, Benzaldehyde, L-proline, Ethanol.
-
Procedure:
-
In a 50 ml flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), L-proline (1 mmol), and 10 ml of ethanol.
-
Stir the mixture vigorously at 373 K (100 °C) for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting mixture is then recrystallized from ethanol to afford the pure this compound as an orange crystalline solid.
-
-
Characterization Data:
-
Elemental Analysis (Calculated): C 84.48%, H 5.67%, N 9.85%.
-
Elemental Analysis (Found): C 84.38%, H 5.54%, N 9.77%.[1]
-
Synthesis of Benzimidazole-1,2,4-triazole Hybrids
Benzimidazole-triazole hybrids are a class of compounds with significant interest in medicinal chemistry. The synthesis typically involves the use of a functionalized benzimidazole precursor, which is then elaborated to form the triazole ring. While not starting directly from this compound, the following protocols illustrate the general strategies for creating such hybrid molecules, which can be adapted for derivatives of the title compound.
Experimental Protocol: Synthesis of 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives
This multi-step synthesis starts from a substituted 4-(1H-benzimidazol-2-yl)benzoic acid.
-
Step 1: Synthesis of 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide.
-
Treat the corresponding benzimidazole ester with hydrazine hydrate in ethanol.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Formation of the 1,2,4-triazole ring.
-
Reflux the obtained hydrazide with phenyl isothiocyanate in a suitable solvent.
-
Collect the resulting thiosemicarbazide derivative.
-
Cyclize the intermediate by refluxing with NaOH in ethanol to form the mercapto-triazole derivative.
-
-
Step 3: Alkylation of the triazole.
-
React the mercapto-triazole with appropriate 2-bromoacetophenone derivatives to yield the final target compounds.[2]
-
Quantitative Data for Benzimidazole-Triazole Synthesis
| Compound ID | Substituent R1 | Substituent R2 | Yield (%) | Melting Point (°C) |
| 6a | -H | -H | 85 | 190-192 |
| 6b | -H | 4-OCH3 | 88 | 210-212 |
| 6i | -CN | 4-F | 91 | 234-236 |
| 6j | -CN | 4-Cl | 89 | 240-242 |
Data adapted from a representative synthesis of benzimidazole-1,2,4-triazole derivatives.[2]
Synthesis of Benzimidazole-1,3,4-oxadiazole Hybrids
Similar to the triazole hybrids, the synthesis of benzimidazole-oxadiazole derivatives generally begins with a functionalized benzimidazole. A common precursor is a benzimidazole-carbohydrazide.
Experimental Protocol: Synthesis of 5-(2-(4-substitutedphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazole-2-thiol derivatives
-
Step 1: Synthesis of 2-(4-substitutedphenyl)-1H-benzimidazole-6-carbohydrazide.
-
Synthesize the benzimidazole core by reacting 3,4-diaminobenzoic acid with a substituted benzaldehyde.
-
Convert the resulting carboxylic acid to the corresponding ester.
-
React the ester with hydrazine hydrate under microwave irradiation to obtain the carbohydrazide.[3]
-
-
Step 2: Formation of the 1,3,4-oxadiazole ring.
-
Dissolve the synthesized hydrazide derivative in ethanol.
-
Add NaOH and carbon disulfide (CS2).
-
Reflux the mixture for 6 hours to facilitate the cyclization to the oxadiazole-thiol.[3]
-
-
Step 3: Derivatization of the oxadiazole.
-
React the oxadiazole-thiol with various phenacyl bromide derivatives in acetone with potassium carbonate as a base for 12 hours to obtain the final products.[3]
-
Quantitative Data for Benzimidazole-Oxadiazole Synthesis
| Compound ID | Substituent on Phenyl Ring | Yield (%) | IC50 (MCF-7) in µM |
| 4a | 4-OH | 78 | >100 |
| 4r | 4-OCH3 | 85 | 0.5 |
| 4s | 4-OCH3 | 82 | 1.2 |
Data adapted from a representative synthesis and biological evaluation of benzimidazole-1,3,4-oxadiazole derivatives.[3]
Visualizations
Logical Relationship of Starting Materials for Heterocycle Synthesis
Caption: Synthetic pathways to benzimidazole-heterocycle hybrids.
Experimental Workflow for Benzimidazole-Oxadiazole Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-2-phenyl-1H-benzoimidazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low to No Product Yield
-
Possible Causes:
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or benzaldehyde can interfere with the reaction.
-
Inactive Catalyst: If a catalyst is used, it may be inactive or used in an insufficient amount.
-
Incorrect Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the reaction.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the desired product.[1]
-
-
Recommended Solutions:
-
Purify Starting Materials: Ensure the purity of o-phenylenediamine and benzaldehyde before use. Recrystallization or distillation are common purification methods.
-
Optimize Catalyst: If using a catalyst, ensure it is from a reliable source and optimize its loading. A variety of catalysts, including acids and metal catalysts, have been reported to be effective.[1]
-
Adjust Reaction Conditions: Experiment with different solvents, temperatures, and reaction times. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of o-phenylenediamine.[1]
-
Problem 2: Formation of Multiple Products/Side Products
-
Possible Causes:
-
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
N-Alkylation: The presence of alkylating agents, or their in-situ formation, can lead to N-alkylation of the benzimidazole ring.[1]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to form the benzimidazole.
-
Oxidation Products: As mentioned previously, oxidation of o-phenylenediamine can lead to colored impurities.[1]
-
-
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to benzaldehyde.[1] To selectively yield this compound, a 1:2 ratio of o-phenylenediamine to benzaldehyde can be used with specific catalysts like Erbium(III) trifluoromethanesulfonate.[2]
-
Solvent Choice: The choice of solvent can influence the selectivity. For instance, non-polar solvents like toluene may favor the 2-substituted product.[1]
-
Catalyst Selection: Certain catalysts can promote the selective formation of the desired product.[1]
-
Problem 3: Difficulty in Product Purification
-
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography challenging.[1]
-
Product Insolubility/Crystallization Issues: The product may be difficult to dissolve for purification or may not crystallize easily.
-
-
Recommended Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Workup Procedure: A thorough aqueous workup can help remove some impurities before chromatographic purification. For instance, after the reaction, the mixture can be poured into chilled water, and the precipitated solid can be collected by filtration.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods involve the condensation of o-phenylenediamine with benzaldehyde.[2] Variations of this include the Phillips-Ladenburg synthesis, which typically involves the reaction of an o-phenylenediamine with a carboxylic acid (in this case, benzoic acid) or its derivatives under acidic conditions.[5][6] Modern approaches often employ catalysts to improve yield and selectivity, and may be carried out under microwave irradiation to reduce reaction times.[7][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][3][4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q3: What is a typical yield for this synthesis?
A3: The yield can vary significantly depending on the specific protocol used. Reported yields range from moderate to excellent, with some optimized procedures achieving yields of 90% or higher.[9] For example, a method using phosphoric acid as a catalyst in methanol reported a 90% yield for this compound.[9] Another microwave-assisted method using Er(OTf)3 as a catalyst reported a 98.5% yield.[10]
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the solvents and reagents used can be flammable or toxic, so it is crucial to work in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phosphoric Acid Catalyzed Condensation | H₃PO₄ | Methanol | Reflux | 13-30 min | 90 | [9] |
| L-proline Catalyzed Condensation | L-proline | Ethanol | 100 | 4 h | - | [11] |
| Microwave-Assisted (Solvent-Free) | Er(OTf)₃ (1 mol%) | None | 100 | 5-10 min | 93-99 | [7] |
| PEG-600 Mediated Tandem Synthesis | None | PEG-600 | 100 | 1 h | Good | [12] |
Experimental Protocols
Protocol 1: Phosphoric Acid Catalyzed Synthesis [9]
-
To a mixture of benzaldehyde (2 mmol) and o-phenylenediamine (1 mmol) in methanol (3 mL), add phosphoric acid as the catalyst.
-
Stir the reaction mixture under thermal conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the filtrate with CH₂Cl₂ and water.
-
Dry the organic layer with MgSO₄.
-
Purify the residue by column chromatography on silica gel (n-hexane/ethyl acetate 12:8) to afford the pure product.
Protocol 2: Microwave-Assisted Synthesis [7]
-
In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Irradiate the mixture in a microwave reactor at 100°C for 5-10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure to obtain the product.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 10. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 11. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
Technical Support Center: Purification of 1-Benzyl-2-phenyl-1H-benzoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Benzyl-2-phenyl-1H-benzoimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product Obtained After Synthesis
-
Question: My crude product after synthesis is an oil instead of a solid. How can I purify it?
-
Answer: An oily product can be purified using column chromatography. It is crucial to first remove the solvent completely under reduced pressure. The resulting oil can then be subjected to column chromatography on silica gel. A common eluent system is a mixture of n-hexane and ethyl acetate.[1]
Issue 2: Low Yield After Purification
-
Question: I am getting a very low yield after recrystallization or column chromatography. What are the possible reasons and solutions?
-
Answer: Low yields can result from several factors:
-
Incomplete reaction: Ensure the synthesis of this compound has gone to completion by monitoring the reaction using Thin Layer Chromatography (TLC).[2]
-
Loss during extraction: If an extraction step is performed, ensure proper phase separation and use an adequate amount of solvent to extract the product.
-
Improper solvent for recrystallization: The choice of solvent is critical for recrystallization. Ethanol is a commonly used solvent for this compound.[3][4][5] If the compound is too soluble in the chosen solvent at room temperature, it will lead to low recovery. You may need to try different solvents or solvent mixtures.
-
Incorrect mobile phase for chromatography: An inappropriate eluent system in column chromatography can lead to poor separation or loss of the product on the column. Optimize the mobile phase using TLC beforehand. A typical mobile phase for this compound is a mixture of n-hexane and ethyl acetate.[1]
-
Issue 3: Impurities are Co-eluting with the Product in Column Chromatography
-
Question: I am unable to separate my product from impurities using column chromatography, as they elute at a similar Rf value. What can I do?
-
Answer:
-
Optimize the eluent system: Try a less polar solvent system to increase the separation between your product and less polar impurities, or a more polar system for more polar impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.
-
Consider reverse-phase chromatography: For certain impurities, reverse-phase HPLC might provide better separation. A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has been described for a similar compound.[6]
-
Issue 4: Product is not crystallizing during recrystallization
-
Question: My product dissolves in the hot solvent, but it oils out or fails to crystallize upon cooling. How can I induce crystallization?
-
Answer:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a seed.
-
Cool the solution slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to promote crystallization. Rapid cooling can sometimes lead to oiling out.
-
Reduce the amount of solvent: If the solution is too dilute, the product may not crystallize. Try evaporating some of the solvent and then cooling the solution again.
-
Try a different solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The two most frequently reported purification methods are:
-
Recrystallization: This is a simple and effective method for purifying solid compounds. Ethanol is a commonly used solvent for recrystallizing this compound.[3][5]
-
Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase, and a mixture of n-hexane and ethyl acetate is often used as the mobile phase.[1]
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of the fractions collected during column chromatography.[2] The homogeneity of the compound can be checked using precoated TLC plates.[2]
Q3: What are some potential impurities in the synthesis of this compound?
A3: Potential impurities can include unreacted starting materials such as o-phenylenediamine and benzaldehyde, as well as side products from the reaction.[1][3] The specific impurities will depend on the synthetic route employed.
Q4: What is a typical yield for the synthesis and purification of this compound?
A4: Reported yields can vary depending on the synthetic method and purification efficiency. One study reported a yield of 90% after purification by column chromatography.[1] Another preparation involving recrystallization also noted a high yield of 90%.[7]
Experimental Protocols
Recrystallization from Ethanol
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals, for instance, in a vacuum oven.
Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of n-hexane and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[1]
Quantitative Data Summary
| Purification Method | Eluent/Solvent | Yield | Purity Assessment | Reference |
| Column Chromatography | n-hexane/ethyl acetate (12:8) | 90% | ¹H NMR, ¹³C NMR | [1] |
| Recrystallization | Ethanol | High (not specified) | Elemental Analysis | [3] |
| Recrystallization | CH₂Cl₂/EtOH | 90% | ¹H NMR | [7] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 2. connectjournals.com [connectjournals.com]
- 3. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Separation of 1-Benzyl-2-phenyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. journals.iucr.org [journals.iucr.org]
Technical Support Center: Overcoming Solubility Issues of 1-Benzyl-2-phenyl-1H-benzoimidazole in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered with 1-Benzyl-2-phenyl-1H-benzoimidazole during in vitro experiments. Poor aqueous solubility is a common issue for benzimidazole derivatives, often leading to compound precipitation and unreliable assay results.[1] This guide provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer? A1: Precipitation is a common problem for hydrophobic compounds like this compound. The primary causes are its low intrinsic aqueous solubility and a phenomenon known as "solvent shock."[2] This occurs when a concentrated stock solution, typically in a potent organic solvent like DMSO, is rapidly diluted into an aqueous buffer, causing the compound to crash out of solution.[2] The compound's high lipophilicity, indicated by a high XLogP3 value, contributes significantly to this issue.[3]
Q2: What is the recommended solvent for preparing a high-concentration stock solution? A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[4] It is crucial to ensure the compound is fully dissolved in the DMSO stock before making any subsequent dilutions. Using anhydrous DMSO is recommended as water absorption can reduce compound solubility.[2]
Q3: What is the maximum concentration of DMSO I should use in my assay? A3: The final concentration of DMSO in an assay should be kept as low as possible to avoid artifacts and cytotoxicity. A general guideline is to keep the final concentration below 1% (v/v), and for particularly sensitive cell-based assays, it should be 0.5% or lower.[5][6][7] It is imperative to run a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental system.[6]
Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound? A4: Yes, benzimidazole derivatives are typically weakly basic, and their solubility can be highly pH-dependent.[6] They are generally more soluble in acidic solutions where the imidazole nitrogens can be protonated.[4][8] Therefore, if your experimental system allows, slightly lowering the pH of the assay buffer can significantly enhance the compound's solubility.[4] However, you must confirm that the new pH does not negatively affect your protein, cells, or other assay components.[6]
Q5: Are there other additives that can help prevent precipitation? A5: Yes, co-solvents, surfactants, and cyclodextrins can be used to improve solubility.[9][10] Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.001% - 0.01%) can help solubilize compounds.[5] Additionally, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate the compound, forming an inclusion complex that dramatically increases aqueous solubility.[1][9] When using any additive, it is essential to test its compatibility with the assay to rule out interference.[5]
Troubleshooting Guide for Compound Precipitation
This guide addresses common observations related to compound precipitation, their potential causes, and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | Solvent Shock: Rapid change in solvent polarity upon dilution of DMSO stock into aqueous buffer.[2] | Employ Serial Dilution: First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution.[5] Increase Mixing Energy: Add the stock solution to the aqueous buffer while vortexing or swirling gently.[2][5] |
| High Supersaturation: The final compound concentration exceeds its kinetic solubility limit. | Lower the Final Concentration: Test a range of lower concentrations to find one that remains soluble.[5] | |
| Precipitation Over Time | Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit, leading to delayed precipitation.[5] | Reduce Compound Concentration: The most reliable solution is to work at a concentration below the compound's equilibrium solubility in the final assay medium.[5] |
| Temperature Fluctuations: Moving plates from room temperature to a 37°C incubator can affect solubility.[2] | Pre-warm Media: Ensure all buffers and media are pre-warmed to the assay temperature before adding the compound.[2] Maintain a stable temperature throughout the experiment.[5] | |
| pH Shift in Media: CO2 in the incubator or cellular metabolism can alter the pH of bicarbonate-buffered media.[2] | Use a Proper Buffer: Ensure the media is correctly buffered for the CO2 environment (e.g., supplement with HEPES).[2] | |
| Cloudiness or Turbidity | Fine Particulate Precipitation: The compound is forming very small, suspended particles. | Microscopic Examination: Confirm the presence of a chemical precipitate under a microscope.[2] Follow Solutions for Immediate Precipitation. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media.[2] | Test in Simpler Buffer: Evaluate solubility in a basic buffer like PBS to determine if media components are the cause.[2] | |
| Inconsistent Assay Results | Variable Precipitation: Minor differences in dilution technique or temperature lead to inconsistent amounts of soluble compound. | Standardize Protocols: Ensure consistent pre-warming, mixing, and incubation times. Perform a Solubility Test: Determine the compound's maximum solubility in your specific assay medium beforehand (see Protocol 1). |
Strategies for Solubility Enhancement
For in vitro assays, the most practical approaches involve modifying the formulation of the assay buffer.
pH Adjustment
Since benzimidazoles are weak bases, their solubility often increases in more acidic conditions.[4][6] It is critical to determine the optimal pH that maintains compound solubility without compromising the biological integrity of the assay.
Table 1: Illustrative Effect of pH on Benzimidazole Derivative Solubility Note: These are representative values. Actual solubility must be determined experimentally.
| Buffer System | pH | Representative Solubility (µM) |
| MES Buffer | 5.5 | ~50 |
| HEPES Buffer | 6.5 | ~20 |
| Tris Buffer | 7.4 | < 5 |
| Data based on general characteristics of benzimidazole derivatives.[4] |
Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous buffer.[9][11] Common choices include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.
Table 2: Illustrative Effect of Co-solvents on Benzimidazole Derivative Solubility Note: These are representative values. Actual solubility must be determined experimentally.
| Assay Buffer Condition | Representative Solubility (µM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 |
| PBS + 1% Ethanol | ~15 |
| PBS + 5% Propylene Glycol | ~25 |
| PBS + 5% PEG 400 | ~30 |
| Data based on general characteristics of benzimidazole derivatives.[4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This method provides a rapid assessment of the concentration at which a compound begins to precipitate in a specific aqueous buffer.[5][12]
Objective: To determine the kinetic solubility of this compound in the chosen assay buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer of choice (e.g., PBS, pH 7.4).
-
96-well clear-bottom microplate.
-
Microplate reader capable of measuring absorbance at ~600 nm.
Procedure:
-
Prepare Compound Stock: Ensure the 10 mM stock solution in DMSO is fully dissolved. Gentle warming to 37°C may be necessary.[4]
-
Prepare Assay Plate: Add 98 µL of the desired aqueous assay buffer to each well of the 96-well plate.[4]
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well. Mix thoroughly by pipetting up and down. This creates a 200 µM compound solution with 2% DMSO.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 50 µL from one well to the next, mixing at each step. This will create a range of concentrations (e.g., 200, 100, 50, 25 µM, etc.).
-
Incubation: Cover the plate and incubate at the desired assay temperature for 1-2 hours with gentle shaking.[4][5]
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a microplate reader.[5]
-
Analysis: The lowest concentration at which a significant increase in absorbance is detected above the background (buffer + 2% DMSO) is considered the kinetic solubility limit.
Protocol 2: Preparation of Working Solutions with a Co-solvent
Objective: To prepare a soluble working solution of the compound for direct addition to an assay.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Co-solvent (e.g., PEG 400).
-
Assay buffer.
Procedure:
-
Determine Final Concentrations: Decide on the desired final compound concentration and the final co-solvent percentage (e.g., 10 µM compound, 1% PEG 400, 0.5% DMSO).
-
Prepare Intermediate Solution: First, add the required volume of the 10 mM DMSO stock to the co-solvent. Vortex to mix thoroughly.
-
Final Dilution: While gently vortexing the pre-warmed assay buffer, slowly add the intermediate DMSO/co-solvent mixture to reach the final desired concentrations.[2]
-
Vehicle Control: Prepare a separate vehicle control solution containing the same final concentrations of DMSO and co-solvent in the assay buffer, but without the compound.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your assay.
Visualized Workflows
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: General experimental workflow for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyl-2-phenylbenzimidazole | C20H16N2 | CID 1221687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing N-Benzylation of 2-Phenylbenzimidazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the N-benzylation of 2-phenylbenzimidazole. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-benzylation of 2-phenylbenzimidazole, offering potential causes and recommended solutions.
Question: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-benzylation of 2-phenylbenzimidazole can be attributed to several factors, primarily revolving around the purity of reactants, the choice of reagents, and the reaction conditions.
Potential Causes and Solutions:
-
Purity of Starting Material: Ensure that the starting 2-phenylbenzimidazole is pure and dry, as impurities can inhibit the reaction.
-
Base Selection: The choice of base is critical for the deprotonation of the benzimidazole nitrogen.
-
Weak Bases: For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, especially with reactive benzylating agents.[1]
-
Strong Bases: For less reactive starting materials, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can ensure complete deprotonation.[1][2]
-
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.
-
Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used and can significantly impact the reaction's efficiency.[2]
-
In some cases, polar protic solvents like methanol and ethanol have been shown to be effective, with one study reporting a 97% yield using methanol with a cobalt(II) acetylacetone catalyst for the synthesis of the precursor 2-phenylbenzimidazole.[3][4]
-
-
Reaction Temperature and Time: These parameters should be optimized. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal time.[1]
-
Purity of Benzylating Agent: Use a fresh and pure benzylating agent (e.g., benzyl chloride). An excess of the alkylating agent can sometimes lead to the formation of undesired quaternary salts.[1]
Question: I am observing the formation of multiple products or significant side products. How can I minimize these?
Answer:
The formation of side products is a common challenge in N-alkylation reactions. Understanding the potential side reactions is key to mitigating them.
Potential Side Products and Mitigation Strategies:
-
Over-alkylation (Formation of Quaternary Salt): The desired N-benzylated product can undergo a second benzylation to form a 1,3-dibenzylbenzimidazolium salt.[5]
-
Reaction with Impurities: Impurities in the starting materials or solvent can lead to unwanted side reactions. Ensure all reagents and solvents are of high purity.
Question: I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of benzimidazole derivatives can be challenging due to their polarity.
Purification Techniques:
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and side products. Silica gel is a frequently used stationary phase.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be extracted into an acidic aqueous solution to separate them from non-basic impurities. The product can then be recovered by neutralizing the aqueous layer.[7]
-
Activated Carbon Treatment: To remove colored impurities, which can arise from the oxidation of starting materials, a solution of the crude product can be treated with activated carbon before filtration.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-benzylation of 2-phenylbenzimidazole?
A1: The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. A base is used to deprotonate the acidic N-H of the imidazole ring, forming a benzimidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride), displacing the halide and forming the N-benzyl bond.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: Are there any alternative methods to traditional heating for this reaction?
A3: Yes, microwave irradiation has been reported as an alternative energy source for N-alkylation reactions, often leading to shorter reaction times and improved yields.[8]
Q4: What is phase-transfer catalysis and can it be used for this reaction?
A4: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, such as a quaternary ammonium salt like benzyltriethylammonium chloride, transports one of the reactants (usually the anion) into the phase containing the other reactant, thereby accelerating the reaction. PTC has been successfully used for the N-alkylation of benzimidazoles.[9][10][11]
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Phenylbenzimidazole Synthesis (Precursor to N-benzylation)
| Entry | Solvent | Catalyst | Yield (%) | Reference |
| 1 | Methanol (CH₃OH) | Cobalt(II) acetylacetone | 97 | [3][4] |
| 2 | Ethanol (EtOH) | Cobalt(II) acetylacetone | 92 | [4] |
| 3 | Acetonitrile (CH₃CN) | Cobalt(II) acetylacetone | 85 | [4] |
| 4 | Tetrahydrofuran (THF) | Cobalt(II) acetylacetone | 82 | [4] |
| 5 | Ethyl acetate (EtOAc) | Cobalt(II) acetylacetone | 78 | [4] |
| 6 | Water (H₂O) | Sodium bisulfite | 96.3 | [12] |
Table 2: Influence of Reaction Parameters on N-Benzylation Yield
| Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylbenzimidazole | Benzyl chloride | NaH | DMF | RT | 2 | ~75 | [13] |
| 2-Phenylbenzimidazole | Benzyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | High (not specified) | [14] |
| 2-Phenylbenzimidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | High (not specified) | [14] |
| Benzimidazole | Benzyl chloride | Benzyltriethylammonium chloride (PTC) | Benzene/H₂O | RT | - | ~50 | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of 2-Phenylbenzimidazole using Sodium Hydride
-
Materials:
-
2-Phenylbenzimidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl chloride
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-phenylbenzimidazole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Benzylation using Potassium Carbonate
-
Materials:
-
2-Phenylbenzimidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN)
-
Benzyl chloride
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of 2-phenylbenzimidazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in acetonitrile, add benzyl chloride (1.1 equiv).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Reaction pathway for the N-benzylation of 2-phenylbenzimidazole.
Caption: General experimental workflow for N-benzylation.
Caption: Troubleshooting decision tree for N-benzylation optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 13. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting side reactions in 1-Benzyl-2-phenyl-1H-benzoimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is low. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a frequent issue and can stem from several factors. The primary causes include suboptimal reaction conditions, inefficient catalysis, and the formation of side products.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. The condensation of o-phenylenediamine with benzaldehyde can be sensitive to these parameters. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Inefficient Catalyst: The choice of catalyst is crucial for driving the reaction to completion and improving yield. While the reaction can proceed without a catalyst, conversion rates are often low.[2] Various catalysts have been shown to be effective, and screening different options may be necessary.
-
Side Product Formation: A significant reason for low yields of the desired 1,2-disubstituted product is the formation of 2-phenyl-1H-benzimidazole as a major byproduct.[2] Adjusting the stoichiometry of the reactants can help minimize this.
To improve your yield, consider the following optimization steps:
-
Catalyst Screening: Experiment with different catalysts known to promote this reaction. Lewis acids like Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) and heterogeneous catalysts such as Montmorillonite K10 have been reported to give excellent yields.[2][3]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents are often preferred. A solvent screen is a valuable step in optimizing your reaction.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and monitor the reaction at different time points to find the optimal conditions for product formation while minimizing side reactions.
-
Stoichiometry Adjustment: The formation of the desired this compound involves the reaction of one equivalent of o-phenylenediamine with two equivalents of benzaldehyde. Using a 1:2 molar ratio of o-phenylenediamine to benzaldehyde is recommended to favor the formation of the disubstituted product.[2][3]
Question 2: I am observing a significant amount of 2-phenyl-1H-benzimidazole as a side product. How can I increase the selectivity for the 1,2-disubstituted product?
Answer:
The formation of 2-phenyl-1H-benzimidazole is a common competing reaction. The synthesis of this compound from o-phenylenediamine and benzaldehyde proceeds through the initial formation of 2-phenyl-1H-benzimidazole, which is then N-benzylated in situ by a second molecule of benzaldehyde.[2] To enhance the selectivity towards the desired 1,2-disubstituted product, the following strategies can be employed:
-
Adjust Reactant Stoichiometry: As mentioned previously, using a stoichiometric excess of benzaldehyde (a 1:2 ratio of o-phenylenediamine to benzaldehyde) will drive the reaction towards the formation of the N-benzylated product.[2][3]
-
Catalyst Selection: Certain catalysts can significantly improve the selectivity. For instance, Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been shown to selectively yield this compound when a 1:2 reactant ratio is used.[2][3] Heterogeneous catalysts like Montmorillonite K10 under microwave irradiation have also demonstrated high selectivity and yield.[3]
Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategies are effective?
Answer:
Purification challenges often arise from the presence of unreacted starting materials and side products with similar polarities to the desired product. The most common impurities are:
-
2-phenyl-1H-benzimidazole: This is the primary side product and can be challenging to separate due to its structural similarity to the target compound.
-
Unreacted o-phenylenediamine and benzaldehyde: If the reaction does not go to completion, these starting materials will contaminate the crude product.
-
N-benzylaniline: While less commonly reported, the condensation of aniline (which can be formed from the decomposition of o-phenylenediamine) and benzaldehyde can lead to the formation of N-benzylideneaniline, which can be subsequently reduced to N-benzylaniline.
Effective Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired this compound from the monosubstituted side product and other impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can be an effective final purification step to obtain highly pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound from o-phenylenediamine and benzaldehyde?
A1: The reaction proceeds in a stepwise manner. First, one molecule of o-phenylenediamine condenses with one molecule of benzaldehyde to form 2-phenyl-1H-benzimidazole. This intermediate then undergoes an in-situ N-benzylation with a second molecule of benzaldehyde to yield the final product, this compound.[2]
Q2: Can I use other aldehydes or diamines in this reaction?
A2: Yes, the condensation reaction is quite versatile. A wide variety of substituted benzaldehydes and o-phenylenediamines can be used to synthesize a library of 1,2-disubstituted benzimidazole derivatives. The electronic nature of the substituents on the aldehyde and the diamine can affect the reaction rate and yield.
Q3: Are there any green chemistry approaches for this synthesis?
A3: Yes, several more environmentally friendly methods have been developed. These include the use of water as a solvent, employing recyclable heterogeneous catalysts like Montmorillonite K10, and utilizing microwave irradiation to reduce reaction times and energy consumption.[2][3]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst | Reactant Ratio (Diamine:Aldehyde) | Conditions | Yield (%) | Reference |
| Montmorillonite K10 | 1:2 | 20 wt% catalyst, 60 °C, MW irradiation | 98.5 | [3] |
| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | 1:2 | Water, MW or Conventional Heating | 72 | [2][3] |
| Phosphoric Acid | 1:2 | Methanol, Thermal | 90 | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Catalyst (e.g., Montmorillonite K10 or Erbium(III) trifluoromethanesulfonate)
-
Solvent (e.g., Ethanol or Water)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
TLC plates and chamber
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1 mmol) and the chosen solvent.
-
Addition of Reagents: To the stirring solution, add the catalyst (e.g., 20 wt% Montmorillonite K10). Then, add benzaldehyde (2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C if using microwave irradiation with Montmorillonite K10, or reflux for conventional heating) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a solution of the crude reaction mixture and spot it on a TLC plate alongside the starting materials. Develop the plate in a suitable eluent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light. The reaction is complete when the starting material spots have disappeared and a new major product spot is observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off and wash with the solvent. If a homogeneous catalyst was used, proceed to the extraction step.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate and water, and shake vigorously. Allow the layers to separate and collect the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the pure product (as determined by TLC).
-
Characterization: Combine the pure fractions and evaporate the solvent to obtain the purified this compound. Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationship between problems, causes, and solutions.
References
- 1. connectjournals.com [connectjournals.com]
- 2. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
stability studies of 1-Benzyl-2-phenyl-1H-benzoimidazole under different conditions
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1-Benzyl-2-phenyl-1H-benzoimidazole?
A1: this compound is generally stable under normal storage conditions (e.g., protected from light and moisture at controlled room temperature). However, it may be susceptible to degradation under extreme pH or high-temperature conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, which contains a benzimidazole core, potential degradation pathways under stress conditions include:
-
Hydrolysis: The imidazole ring could potentially undergo hydrolytic cleavage under strong acidic or basic conditions, although benzimidazoles are generally quite stable.
-
Oxidation: The nitrogen atoms in the imidazole ring and the benzylic methylene bridge are potential sites for oxidation. This can lead to the formation of N-oxides or other related impurities.
-
Photodegradation: Aromatic systems like benzimidazole can be susceptible to degradation upon exposure to UV light, potentially leading to complex degradation products through radical mechanisms.
Q3: How can I identify the degradation products formed during my study?
A3: A combination of hyphenated analytical techniques is typically required. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating degradation products and obtaining their molecular weights. For unambiguous structure elucidation of major degradation products, they may need to be isolated using techniques like preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[1][2]
Q4: What are the regulatory guidelines I should follow for stability testing?
A4: The ICH Q1A(R2) guideline is the global standard for stability testing of new drug substances.[3][4][5][6] It outlines the requirements for long-term, intermediate, and accelerated stability studies, as well as stress testing (forced degradation).
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Incrementally increase the severity of the stress. For example, use higher concentrations of acid/base, increase the temperature in 10°C increments, or extend the exposure time.[7] |
| The compound is highly stable. | While possible, ensure a sufficiently wide range of stress conditions has been applied before concluding. |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the degradation products from the parent peak. Re-evaluate the method by trying different column chemistries, mobile phases, or gradient profiles. Peak purity analysis using a Diode Array Detector (DAD) can help identify co-eluting peaks. |
Issue 2: The compound shows poor solubility in the stress medium.
| Possible Cause | Troubleshooting Step |
| Aqueous insolubility. | Add a co-solvent (e.g., acetonitrile, methanol) to the stress medium. Ensure the co-solvent itself is stable under the stress conditions and does not interfere with the analysis. |
| Precipitation during the study. | Monitor the sample visually at each time point. If precipitation occurs, the results may not be reliable. Consider using a lower initial concentration of the compound. |
Issue 3: HPLC analysis shows poor peak shape or resolution.
| Possible Cause | Troubleshooting Step |
| Peak Tailing. | This could be due to column degradation or interaction of basic nitrogens with residual silanols on the column. Try using a mobile phase with a slightly different pH or an alternative column with end-capping.[8][9] |
| Broad Peaks. | This may indicate a column void, a leak in the system, or a slow injection. Check system pressure, fittings, and consider injecting the sample in a smaller volume or dissolved in the mobile phase.[8][10] |
| Poor Resolution. | Optimize the mobile phase composition or the gradient slope to improve the separation between the parent compound and its degradants.[9] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and establish the intrinsic stability of this compound. This data is crucial for developing and validating a stability-indicating analytical method. An ideal forced degradation study aims for 5-20% degradation of the active substance.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, expose a solution of the compound (~100 µg/mL in a suitable solvent) to the same conditions.
-
Sample at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][11]
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Sample Analysis:
-
Analyze all samples (stressed and control) by a suitable stability-indicating HPLC method, typically with UV detection and preferably coupled to a mass spectrometer (LC-MS) for peak identification.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Data Presentation
The following tables are templates showing how quantitative data from stability studies could be presented.
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradation Products |
| 0.1 M HCl | 24h at 60°C | 88.5 | 11.5 | 2 |
| 0.1 M NaOH | 24h at RT | 92.1 | 7.9 | 1 |
| 3% H₂O₂ | 24h at RT | 85.3 | 14.7 | 3 |
| Thermal (Solid) | 48h at 80°C | 99.2 | 0.8 | 0 |
| Photolytic | 1.2M lux hrs | 94.6 | 5.4 | 2 |
Table 2: Long-Term Stability Data at 25°C / 60% RH (Illustrative Data)
| Time Point (Months) | % Assay of Parent Compound | Total Impurities (%) |
| 0 | 99.8 | 0.2 |
| 3 | 99.7 | 0.3 |
| 6 | 99.8 | 0.2 |
| 9 | 99.6 | 0.4 |
| 12 | 99.5 | 0.5 |
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation Study.
Troubleshooting Logic for HPLC Analysis
Caption: Troubleshooting Decision Tree for HPLC.
Hypothetical Degradation Pathway under Oxidation
Caption: Potential Oxidative Degradation Pathways.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the production of 1-Benzyl-2-phenyl-1H-benzoimidazole
Welcome to the technical support center for the synthesis and scale-up of 1-Benzyl-2-phenyl-1H-benzoimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this compound, from laboratory scale to larger production environments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the temperature or adding more catalyst. Ensure starting materials are pure and dry. |
| Sub-optimal reaction temperature. | For condensation reactions, ensure the temperature is high enough to drive the reaction to completion. For reductions, the reaction may need to be started at a lower temperature and then warmed. | |
| Degradation of starting material or product. | Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and prolonged high temperatures. Neutralize the reaction mixture carefully during workup. | |
| Impure Final Product | Unreacted starting materials. | Column chromatography on silica gel is an effective method for separating the product from starting materials. |
| Formation of side-products. | The condensation of o-phenylenediamine with benzaldehyde can sometimes lead to the formation of 2-phenyl-1H-benzimidazole as a side-product. Careful control of stoichiometry and reaction conditions can minimize this. | |
| Difficulty with purification. | The polarity and potential for hydrogen bonding of benzimidazole derivatives can make purification challenging. Experiment with different solvent systems for column chromatography or consider recrystallization from a suitable solvent like ethanol. | |
| Reaction Fails to Initiate | Inactive catalyst. | Ensure the catalyst is fresh and has been stored correctly. For reactions requiring anhydrous conditions, ensure all glassware and solvents are thoroughly dried. |
| Low quality starting materials. | Use starting materials of high purity. Impurities in the o-phenylenediamine or benzaldehyde can inhibit the reaction. | |
| Scale-Up Issues: Poor Yield and Purity | Inefficient mixing. | As the reaction scale increases, ensure adequate agitation to maintain a homogeneous reaction mixture. |
| Poor heat transfer. | The condensation reaction is often exothermic. On a larger scale, inefficient heat removal can lead to localized overheating and degradation of the product. Use a reactor with efficient cooling and monitor the internal temperature closely. | |
| Changes in reaction kinetics. | A reaction that works well at a small scale may behave differently at a larger scale. A Design of Experiments (DoE) approach can be useful to re-optimize the reaction conditions for the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the condensation reaction of o-phenylenediamine with two equivalents of benzaldehyde.[1][2] This can be catalyzed by various acids such as L-proline or phosphoric acid.[1][2] Another approach involves the N-alkylation of 2-phenyl-1H-benzimidazole with a benzyl halide.
Q2: What are the typical reaction conditions?
A2: Reaction conditions vary depending on the chosen synthetic route. For the one-pot condensation of o-phenylenediamine and benzaldehyde, temperatures can range from room temperature to 100°C, with reaction times from 15 minutes to several hours.[2][3] Solvents commonly used include ethanol, methanol, and polyethylene glycol (PEG-600).[1][2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are some common impurities I should look out for?
A4: Common impurities include unreacted o-phenylenediamine and benzaldehyde, as well as the intermediate 2-phenyl-1H-benzimidazole.[4] Side-products from over-reaction or degradation can also be present, especially if the reaction is run at high temperatures for extended periods.
Q5: What is the best way to purify the final product?
A5: Column chromatography on silica gel is a widely used and effective method for purifying this compound.[2][4] Recrystallization from a suitable solvent, such as ethanol, can also be used to obtain a highly pure product.[1]
Experimental Protocols
Lab-Scale Synthesis via Condensation Reaction
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
L-proline (catalyst)
-
Ethanol (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (5 mmol) and L-proline (1 mmol) in ethanol (10 ml).
-
Add benzaldehyde (10 mmol) to the mixture.
-
Stir the reaction mixture at 373 K (100°C) for 4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting mixture can be recrystallized from ethanol to afford the product.[1]
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline | Ethanol | 100 | 4 h | Not specified | [1] |
| Phosphoric acid | Methanol | Room Temp - Reflux | 13-30 min | 61-90 | [2][5] |
| None (Tandem) | PEG-600 | 100 | 1 h | Good | [3] |
| Ammonium Chloride | Chloroform | Room Temp | - | 75-94 | [6] |
Visualizations
Caption: One-pot synthesis of this compound.
Caption: Troubleshooting workflow for synthesis and scale-up.
References
- 1. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Refinement of Analytical Methods for 1-Benzyl-2-phenyl-1H-benzoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-phenyl-1H-benzoimidazole.
Frequently Asked Questions (FAQs)
1. What are the common methods for the synthesis of this compound?
A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with benzaldehyde.[1] This reaction can be carried out in the presence of a catalyst, such as L-proline, in a solvent like ethanol.[1] The mixture is typically stirred at an elevated temperature for several hours.[1] Another approach is the reaction of N-phenyl-o-phenylenediamine with benzaldehyde using a catalyst like erbium(III) trifluoromethanesulfonate under microwave irradiation, which can offer high yields in a short reaction time.
2. How can the purity of synthesized this compound be assessed and improved?
The purity of the synthesized compound can be initially assessed by Thin Layer Chromatography (TLC).[2] For purification, column chromatography using silica gel is a common method. A typical eluent system for column chromatography is a mixture of n-hexane and ethyl acetate.[3] The final purity can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified compound can also be compared to literature values.
3. What are the key analytical techniques for the characterization of this compound?
The primary analytical techniques for the characterization of this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of the compound.[3]
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compound.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for purity assessment and quantification.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
4. What is the known biological activity of this compound?
This compound has been shown to exhibit anticancer activity. Specifically, it can induce apoptosis (programmed cell death) in human chondrosarcoma cells through both the intrinsic and extrinsic pathways.[1][6][7]
Troubleshooting Guides
HPLC Analysis
Q1: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A1: Peak tailing for a basic compound like this compound is often due to interactions with acidic silanol groups on the silica-based column packing.
-
Cause: Secondary interactions between the basic nitrogen atoms in the benzimidazole ring and free silanol groups on the column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. However, ensure the pH remains within the stable range for the column (typically pH 2-8 for silica-based columns).
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.
-
Use a Deactivated Column: Switch to a column with end-capping or a base-deactivated stationary phase, which has fewer free silanol groups.
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
-
Q2: My retention times are drifting between injections. What should I investigate?
A2: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.
-
Cause: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column.
-
Troubleshooting Steps:
-
Check Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using mobile phases with additives like ion-pairing reagents.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can significantly affect retention times.
-
Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.
-
Q3: I am seeing a noisy or drifting baseline. What are the likely causes?
A3: A noisy or drifting baseline can originate from the detector, the mobile phase, or the pump.
-
Cause: Air bubbles in the detector, contaminated or poorly mixed mobile phase, or pump pulsations.
-
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an inline degasser to remove dissolved gases.
-
Flush the System: Flush the system, including the detector flow cell, with a strong solvent like methanol or isopropanol to remove any contaminants.
-
Check for Leaks: Inspect all fittings and connections for leaks, as this can introduce air into the system.
-
Pump Maintenance: If the baseline shows regular pulsations, the pump's check valves may need cleaning or replacement.
-
GC-MS Analysis
Q1: I am experiencing poor peak shape (fronting or tailing) in my GC analysis. What could be the problem?
A1: Poor peak shape in GC can be due to several factors, from injection technique to column issues.
-
Cause: Inappropriate injection temperature, column contamination, or active sites in the GC system.
-
Troubleshooting Steps:
-
Optimize Injection Temperature: If the temperature is too low, vaporization may be incomplete, leading to tailing. If it's too high, the compound may degrade. Experiment with different inlet temperatures.
-
Check for Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column at a high temperature (within its specified limits) or trim a small portion from the inlet end.
-
Use a Deactivated Liner: The glass liner in the injector can have active sites. Using a deactivated liner can improve peak shape for polar or basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try a smaller injection volume or a higher split ratio.
-
Q2: I am not seeing the expected molecular ion peak in the mass spectrum. Why might this be?
A2: The absence of a clear molecular ion peak can be due to the compound's instability under the ionization conditions.
-
Cause: Extensive fragmentation of the molecule in the ion source.
-
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If available, try a softer ionization method like chemical ionization (CI) instead of electron ionization (EI). CI is less energetic and often results in a more prominent molecular ion peak.
-
Lower the Ion Source Temperature: A lower ion source temperature can sometimes reduce the extent of fragmentation.
-
Check for Contamination: Ensure the ion source is clean, as contamination can lead to adduct formation or other unexpected ionization behavior.
-
Quantitative Data
Table 1: Synthesis and Physical Properties of this compound
| Synthesis Method | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Condensation | o-phenylenediamine, benzaldehyde | L-proline | Ethanol | 4 h | Not Specified | Not Specified | [1] |
| Condensation | N-phenyl-o-phenylenediamine, benzaldehyde | Er(OTf)₃ | None (Microwave) | 5 min | 90-95% | Not Specified | |
| Condensation | o-phenylenediamine, benzaldehyde | Phosphoric Acid | Not Specified | Not Specified | 90% | Not Specified | [3] |
Table 2: ¹H and ¹³C NMR Data for this compound in DMSO-d₆ [3]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Ar-H | 7.76–7.73 | m | 2H |
| Ar-H | 7.56–7.46 | m | 5H |
| Ar-H | 7.29–7.23 | m | 5H |
| Ar-H | 7.02–7.00 | m | 2H |
| CH₂ | 5.59 | s | 1H |
| ¹³C NMR | Chemical Shift (ppm) | ||
| 153.2, 142.7, 136.9, 135.8, 129.8, 129.0, 128.9, 128.7, 127.4, 126.4, 126.0, 122.6, 122.2, 119.2, 111.1, 47.4 |
Experimental Protocols
Synthesis of this compound[1]
-
Reactants:
-
o-phenylenediamine (5 mmol)
-
Benzaldehyde (10 mmol)
-
L-proline (1 mmol)
-
Ethanol (10 ml)
-
-
Procedure:
-
Combine o-phenylenediamine, benzaldehyde, L-proline, and ethanol in a 50 ml flask.
-
Stir the mixture for 4 hours at 373 K (100 °C).
-
After the reaction is complete, allow the mixture to cool.
-
Recrystallize the resulting solid from ethanol to obtain the purified product.
-
Dry the crystals and determine the yield and melting point.
-
HPLC Method for Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Acetonitrile and water containing a buffer (e.g., phosphate buffer) to control pH. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 288 nm).
-
Analyze the resulting chromatograms for retention time, peak area, and peak shape.
-
GC-MS Method for Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of N-heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
-
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Compare the obtained mass spectrum with a library spectrum or interpret the fragmentation pattern to confirm the identity of the compound.
-
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Extrinsic apoptosis pathway induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-2-phenylbenzimidazole | C20H16N2 | CID 1221687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation [mdpi.com]
- 6. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Support Center: Addressing Resistance to 1-Benzyl-2-phenyl-1H-benzoimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-2-phenyl-1H-benzoimidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound derivatives as anticancer agents?
A1: The primary anticancer mechanism of this compound derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
Q2: What are the known mechanisms of resistance to benzimidazole derivatives in cancer cells?
A2: Two primary resistance mechanisms have been identified:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), can actively pump the benzimidazole derivatives out of the cancer cells, reducing their intracellular concentration and thus their efficacy.[1][3]
-
Target protein mutations: Mutations in the target proteins, such as β-tubulin, can alter the binding site of the drug, leading to reduced affinity and effectiveness. Specific mutations at positions like 167, 198, and 200 of the β-tubulin gene are known to confer resistance.[4][5][6]
Q3: How can I determine if my cell line has developed resistance to a this compound derivative?
A3: A significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in your cell line compared to the parental, sensitive cell line is a primary indicator of resistance. This is typically determined using a cell viability assay, such as the MTT assay.
Q4: Can this compound derivatives overcome resistance to other chemotherapy drugs?
A4: Yes, some benzimidazole derivatives have been shown to overcome resistance to other drugs, such as imatinib in chronic myeloid leukemia (CML).[4][7] This can be due to their ability to induce apoptosis through alternative pathways and potentially inhibit the function of efflux pumps like P-gp.[4][7]
Troubleshooting Guides
Issue 1: Decreased efficacy or higher than expected IC50 value in a cancer cell line.
Possible Cause 1: P-glycoprotein (P-gp) mediated drug efflux.
-
Troubleshooting Steps:
-
Assess P-gp activity: Use a fluorescent P-gp substrate like Rhodamine 123. Cells with high P-gp activity will show lower intracellular fluorescence due to efflux of the dye.
-
Co-treatment with a P-gp inhibitor: Perform your cytotoxicity assay with the benzimidazole derivative in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the IC50 value in the presence of the inhibitor suggests P-gp-mediated resistance.
-
Possible Cause 2: Mutation in the target protein (e.g., β-tubulin).
-
Troubleshooting Steps:
-
Sequence the target protein's gene: Extract genomic DNA from your resistant cell line and sequence the gene encoding the target protein (e.g., β-tubulin). Compare the sequence to that of the sensitive parental cell line to identify any mutations.
-
Use Amplification Refractory Mutation System (ARMS)-PCR: This is a rapid and cost-effective method to screen for known resistance-conferring single nucleotide polymorphisms (SNPs).
-
Possible Cause 3: General experimental variability in cytotoxicity assays (e.g., MTT assay).
-
Troubleshooting Steps:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variability.
-
"Edge effect": Avoid using the outer wells of a 96-well plate, as they are more prone to evaporation and temperature fluctuations.
-
Incomplete formazan solubilization: Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization solution and gentle shaking.
-
Interference from the compound: Run a cell-free control with your compound to check for direct reduction of the MTT reagent.
-
Issue 2: Inconsistent results in the Rhodamine 123 P-gp activity assay.
Possible Cause 1: Suboptimal Rhodamine 123 concentration.
-
Troubleshooting Steps:
-
Titrate the Rhodamine 123 concentration to find the optimal range for your cell line (typically 50-200 ng/mL) that provides a good signal-to-noise ratio without causing cytotoxicity.
-
Possible Cause 2: Incorrect incubation times.
-
Troubleshooting Steps:
-
Optimize both the loading time with Rhodamine 123 and the efflux time to accurately measure P-gp activity.
-
Possible Cause 3: Cell health and viability issues.
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. Use a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.
-
Quantitative Data Summary
Table 1: Representative IC50 Values of Benzimidazole Derivatives in Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Notes |
| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 | More potent than the reference drug roscovitine.[8] |
| 5-Methoxy-6-substituted-1H-benzimidazole (Compound 4w) | A549 (Lung Cancer) | 1.55 ± 0.18 | Superior anti-tumor activity compared to BKM120.[9] |
| Benzimidazole derivative (NI-11) | A549, MCF-7 | 2.90, 7.17 | Microtubule-stabilizing agent.[10] |
| Benzimidazole derivative (NI-18) | A549, MCF-7 | 2.33, 6.10 | Microtubule-stabilizing agent.[10] |
| Benzimidazole-triazole hybrid (6i) | Various | GI50 of 29 nM | Potent EGFR inhibitor.[11] |
| Benzimidazole-triazole hybrid (10e) | Various | GI50 of 25 nM | Potent EGFR inhibitor.[11] |
Table 2: Effect of Benzimidazole Derivatives on Apoptosis-Related Proteins
| Derivative Type | Cell Line | Effect on Pro-apoptotic Proteins (e.g., Bax) | Effect on Anti-apoptotic Proteins (e.g., Bcl-2) |
| Benzimidazole-triazole hybrids (6i and 10e) | MCF-7 | Significant increase in Bax expression. | Significant decrease in Bcl-2 expression.[11] |
| 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives | K562 | Significant increase in BAX, BAD, and BIM expression. | Not specified.[12] |
| Benzimidazole derivatives (C1 and D1) | T98G, PC3, MCF-7, H69AR | Not specified. | Significant reduction in Bcl-2 mRNA and protein levels.[13] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound derivative to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Accumulation Assay for P-gp Activity
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Aliquot cell suspension into flow cytometry tubes. Add the test compound or a positive control inhibitor (e.g., Verapamil) and incubate for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of ice-cold PBS and analyze on a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. An increase in MFI in treated cells compared to the control indicates P-gp inhibition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 3. benchchem.com [benchchem.com]
- 4. codecademy.com [codecademy.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. graphviz.org [graphviz.org]
- 10. Search Frame [primer1.soton.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. color | Graphviz [graphviz.org]
Technical Support Center: Enhancing the Bioavailability of 1-Benzyl-2-phenyl-1H-benzoimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 1-Benzyl-2-phenyl-1H-benzoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound and related benzimidazole derivatives?
A1: The oral bioavailability of many benzimidazole compounds, likely including this compound, is often hindered by several key factors:
-
Poor Aqueous Solubility: Benzimidazole derivatives are frequently classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low solubility. This poor solubility is a primary rate-limiting step for their absorption in the gastrointestinal (GI) tract.
-
Rapid First-Pass Metabolism: These compounds can undergo extensive metabolism in the liver after absorption, a phenomenon known as the first-pass effect. This rapid metabolic conversion reduces the amount of the parent drug that reaches systemic circulation.[1]
-
Low Permeability: While many benzimidazoles have high permeability, some derivatives may exhibit poor transport across the intestinal epithelium, further limiting their absorption.
Q2: What are the most effective formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and, consequently, its bioavailability.[2][3][4][5][6]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanonization) significantly increases the surface area available for dissolution, leading to improved absorption.[7][8][9][10]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within cyclodextrin complexes can markedly increase its aqueous solubility and dissolution rate.[11][12][13][14][15]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low in vivo exposure (low AUC and Cmax) despite good in vitro dissolution. | Rapid first-pass metabolism in the liver. | Investigate the metabolic pathways of this compound. Consider co-administration with a metabolic inhibitor in preclinical models to assess the impact on bioavailability. |
| Efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall. | Evaluate the potential for P-gp efflux using in vitro models (e.g., Caco-2 cell permeability assays). Consider co-administration with a P-gp inhibitor. | |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution from the formulation. | Optimize the formulation to ensure consistent and complete drug release. Consider micronization or amorphization of the drug substance. |
| Food effects on absorption. | Conduct food-effect bioavailability studies to understand the impact of food on drug absorption and advise on administration with or without meals. | |
| No detectable plasma concentration after oral administration. | Very low aqueous solubility leading to minimal absorption. | Re-evaluate the solid-state properties of the drug. Employ more aggressive solubility enhancement techniques such as conversion to a salt form (if applicable), or formulation as a lipid-based system. |
| Degradation of the compound in the gastrointestinal tract. | Assess the stability of the compound at different pH values simulating the stomach and intestinal environments. Consider enteric-coated formulations to protect the drug from gastric acid. |
Quantitative Data on Bioavailability Enhancement of Structurally Related Benzimidazole Derivatives
Disclaimer: The following data is for benzimidazole derivatives that are structurally related to this compound. These results are indicative of the potential for bioavailability enhancement but may not be directly extrapolated to the target compound.
Table 1: Effect of Cyclodextrin Complexation on the Bioavailability of Benznidazole [11][12]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-5h (µg.h/mL) | Relative Bioavailability (%) |
| Benznidazole (unformulated) | 10.2 ± 1.5 | 1.0 | 30.5 ± 4.2 | 100 |
| Benznidazole-Cyclodextrin Complex | 25.5 ± 3.1 | 0.5 | 112.9 ± 15.8 | 370 |
Table 2: Pharmacokinetic Parameters of Albendazole after Oral Administration of Different Formulations in Mice [16]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng.h/mL) |
| Albendazole Suspension | 235 ± 45 | 8 | 2150 ± 350 |
| Albendazole with Povidone | 450 ± 60 | 4 | 3800 ± 420 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the in vitro dissolution rate of different formulations of this compound.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate (SLS) to maintain sink conditions.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
Visualizations
Caption: Experimental workflow for enhancing and assessing bioavailability.
Caption: Simplified pathway of oral drug absorption and metabolism.
References
- 1. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. [PDF] Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of benznidazole:cyclodextrin complexes on the drug bioavailability upon oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 1-Benzyl-2-phenyl-1H-benzoimidazole's antimicrobial activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 1-Benzyl-2-phenyl-1H-benzoimidazole against various microbial strains. The performance of this compound is evaluated against established antimicrobial agents, supported by experimental data from relevant studies. Benzimidazole derivatives are a significant class of heterocyclic compounds, with many exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects.[1][2][3] The core structure, a fusion of benzene and imidazole rings, serves as a versatile scaffold for the development of new therapeutic agents.[2][4]
Performance Comparison
The antimicrobial efficacy of this compound and its derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.[4] These values are then compared against standard antimicrobial drugs to gauge relative potency. The following tables summarize the antimicrobial activity of various benzimidazole derivatives, including those structurally related to this compound, against a panel of bacteria and fungi.
Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 1-(2,4-dichlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzoimidazole-5-carboxamidine | S. aureus | 3.12 | - | - |
| "" | MRSA | 3.12 | - | - |
| "" | E. coli | >50 | - | - |
| "" | E. faecalis | 3.12 | - | - |
| 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole | MSSA | 4-16 | Ciprofloxacin | - |
| "" | MRSA | 4-16 | Ciprofloxacin | - |
| "" | E. coli | 16 | Ciprofloxacin | - |
| "" | S. faecalis | 16 | Ciprofloxacin | - |
| 2-(m-fluorophenyl)-1H-benzimidazole derivative | B. subtilis | 7.81 | - | - |
| "" | Gram-negative bacteria | 31.25 | - | - |
| Benzimidazole-thiadiazole derivative (5f) | E. faecalis | 3.90 | Azithromycin | - |
Data synthesized from multiple sources for comparative purposes.[5][6][7][8]
Antifungal Activity
| Compound | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 1-(2,4-dichlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzoimidazole-5-carboxamidine | C. albicans | 3.12 | - | - |
| Benzimidazole-thiadiazole derivative (5f) | C. albicans | 3.90 | Fluconazole | - |
| Benzimidazole-thiadiazole derivative (5h) | C. albicans | 3.90 | Fluconazole | - |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | C. albicans | 64 | Amikacin | - |
| "" | A. niger | 64 | Amikacin | - |
Data synthesized from multiple sources for comparative purposes.[6][7][9]
Experimental Protocols
The evaluation of antimicrobial activity of benzimidazole derivatives generally follows standardized methods to ensure reproducibility and comparability of results. The two primary methods cited in the literature are the agar diffusion method and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a liquid growth medium in a multi-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms in broth without the test compound) and negative (broth alone) controls are included. A standard antibiotic is also tested under the same conditions for comparison.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[10]
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Agar Diffusion Method (Disk Diffusion)
This method assesses the susceptibility of microorganisms to antimicrobial agents based on the size of the growth inhibition zone.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the agar surface.
-
Application of Test Substance: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.
Visualizing the Workflow
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and the logical framework for comparative analysis.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Logical framework for comparative analysis.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the efficacy of 1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) against other notable benzimidazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Anticancer Efficacy
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cell proliferation.
Comparative Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (BPB) and other representative benzimidazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (BPB) | JJ012 | Chondrosarcoma | ~10 (induces apoptosis) | [1][2] |
| SW1353 | Chondrosarcoma | Not specified | [1][2] | |
| 2-(4-pyridyl)-1H-benzimidazole | MCF-7 | Breast Cancer | 0.8 | |
| 2-(4-chlorophenyl)-1H-benzimidazole | HeLa | Cervical Cancer | 1.2 | |
| Mebendazole | A549 | Lung Cancer | 0.31 | |
| Albendazole | HCT-116 | Colon Cancer | 0.15 | |
| 1-benzyl-1H-benzimidazole derivatives | MCF-7 | Breast Cancer | Potent activity | [3] |
| Benzimidazole-triazole hybrid (5a) | HepG-2, HCT-116, MCF-7, HeLa | Various | 3.87–8.34 | [4] |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole (24) | MDA-MB-231 | Breast Cancer | 16.38 | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, assay method, and incubation time. Direct comparison between different studies should be made with caution.
Mechanism of Action: Induction of Apoptosis by this compound (BPB)
This compound has been shown to induce apoptosis in human chondrosarcoma cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1][2]. This dual-pronged attack on cancer cells makes it a compound of significant interest. Furthermore, derivatives of 1-benzyl-1H-benzimidazole are recognized as inhibitors of Galectin-1 (Gal-1), a protein overexpressed in many cancers that plays a role in tumor progression and immune evasion[3].
Below is a diagram illustrating the apoptotic signaling pathways activated by BPB.
Caption: Apoptotic pathways induced by this compound.
Antimicrobial Efficacy
The benzimidazole core is also a key feature of many antimicrobial agents. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity of Benzimidazole Derivatives
The following table presents the MIC values for various benzimidazole derivatives against selected bacterial and fungal strains.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives | Various bacteria | Gram-positive/negative | 62.5 - 500 | [6] |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine (Compound 59) | S. aureus, MRSA, E. coli, E. faecalis, C. albicans | Bacteria/Fungus | 3.12 | [7] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k) | E. coli, S. faecalis, MSSA, MRSA | Bacteria | 2 - 16 | [8] |
| C. albicans, A. niger | Fungus | 8 - 16 | [8] | |
| 2-phenyl-1H-benzimidazole-5-carbonitriles | Candida species | Fungus | Potent activity |
Note: Direct comparison of MIC values should be done with caution as they can be influenced by the specific strains and testing methodologies used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the efficacy of chemical compounds.
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of benzimidazole derivatives on cancer cell lines.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test benzimidazole compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test benzimidazole in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using a suitable software package.
-
The workflow for the MTT assay is depicted in the following diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against various microorganisms.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test benzimidazole compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Prepare a stock solution of the test benzimidazole in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader to quantify growth.
-
The workflow for the broth microdilution assay is as follows:
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
A Comparative Analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole and Its Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Benzyl-2-phenyl-1H-benzoimidazole and its structural isomers, focusing on their synthesis, physicochemical properties, and biological activities. This analysis is supported by experimental data from peer-reviewed literature to inform future research and development in medicinal chemistry.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] The strategic placement of substituents on the benzimidazole core can significantly influence the molecule's biological profile. This guide focuses on this compound, a compound of interest for its potent anticancer properties, and provides a comparative perspective against its potential isomers.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative studies on the isomers of this compound are limited, we can infer potential differences based on their structural variations.
| Property | This compound | Isomer: 1-Phenyl-2-benzyl-1H-benzoimidazole (Hypothetical) | Isomer: 5-Benzyl-2-phenyl-1H-benzoimidazole (Hypothetical) |
| Molecular Formula | C₂₀H₁₆N₂[3] | C₂₀H₁₆N₂ | C₂₀H₁₆N₂ |
| Molecular Weight | 284.36 g/mol [3] | 284.36 g/mol | 284.36 g/mol |
| LogP (Octanol/Water) | 4.8 (Predicted) | Likely similar to 1-benzyl-2-phenyl isomer | Likely similar due to the same substituent groups |
| Topological Polar Surface Area | 17.8 Ų[4] | Expected to be similar | Expected to be similar |
| Solubility | Generally soluble in polar organic solvents; limited solubility in water.[5] | Expected to have similar solubility profile | Expected to have similar solubility profile |
Synthesis and Characterization
The synthesis of this compound is well-documented, with several efficient methods reported. A common approach involves the condensation of o-phenylenediamine with benzaldehyde.[6][7]
Experimental Protocol: Synthesis of this compound[7]
-
Materials: o-phenylenediamine, benzaldehyde, L-proline, ethanol.
-
Procedure:
-
Mix o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), and L-proline (1 mmol) in 10 ml of ethanol in a 50 ml flask.
-
Stir the mixture for 4 hours at 373 K.
-
After the reaction is complete, recrystallize the resulting mixture from ethanol to obtain the title compound as an orange crystalline solid.
-
-
Characterization: The product can be characterized by elemental analysis, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]
The synthesis of its isomers, such as 1-phenyl-2-benzyl-1H-benzoimidazole or 5-benzyl-2-phenyl-1H-benzoimidazole, would involve similar condensation strategies but with appropriately substituted starting materials. For instance, the synthesis of 1-phenyl-2-benzyl-1H-benzoimidazole would likely start from N-phenyl-o-phenylenediamine and phenylacetaldehyde.
Comparative Biological Activity
Benzimidazole derivatives are known for their broad spectrum of biological activities. Here, we compare the reported anticancer and antimicrobial activities of this compound with the expected activities of its isomers based on general structure-activity relationship (SAR) studies of the benzimidazole class.
Anticancer Activity
This compound has demonstrated significant anticancer activity, notably by inducing apoptosis in human chondrosarcoma cells.[8][9]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound (BPB) | JJ012 (Chondrosarcoma) | ~10-20 (estimated from viability plots) | [8] |
| SW1353 (Chondrosarcoma) | ~10-20 (estimated from viability plots) | [8] | |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat | 1.88 ± 0.51 | [10] |
| K-562 | 1.89 ± 0.55 | [10] | |
| MOLT-4 | 2.05 ± 0.72 | [10] | |
| HeLa | 2.11 ± 0.62 | [10] | |
| HCT116 | 3.04 ± 0.8 | [10] | |
| MIA PaCa-2 | 3.82 ± 0.25 | [10] |
Isomer Comparison: The position of the benzyl and phenyl groups can influence anticancer potency. SAR studies on benzimidazoles suggest that substitutions at the N-1 and C-2 positions are critical for activity.[1] While direct data for the isomers is unavailable, it is plausible that altering the positions of the benzyl and phenyl groups would modulate the compound's interaction with biological targets, leading to different IC₅₀ values. For instance, the steric hindrance and electronic effects of a phenyl group at N-1 versus a benzyl group could alter binding affinity to target proteins.
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties.[11][12]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | S. aureus | 3.12 | [11] |
| MRSA | 3.12 | [11] | |
| E. coli | >50 | [11] | |
| C. albicans | 3.12 | [11] | |
| Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates (general class) | Gram-positive & Gram-negative bacteria | Activity reported, specific MICs not provided | [13] |
Isomer Comparison: The antimicrobial activity of benzimidazoles is also sensitive to the substitution pattern. The lipophilicity and electronic nature of the substituents play a crucial role. It is anticipated that the isomers of this compound would exhibit different antimicrobial profiles. For example, the position of the benzyl group on the benzimidazole core (e.g., at C-5) could impact membrane permeability and interaction with microbial targets.
Mechanism of Action: Apoptotic Signaling Pathway
A key mechanism of the anticancer effect of this compound is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity[9]
-
Cell Culture: Human chondrosarcoma cell lines (JJ012 and SW1353) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 and 48 hours.
-
MTT Addition: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader. The results are expressed as the percentage of viable cells compared to the untreated control.
Signaling Pathway Diagram
Caption: Apoptotic signaling induced by this compound.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel anticancer agents, acting through the induction of both intrinsic and extrinsic apoptotic pathways. While this guide provides a comprehensive overview of its synthesis and biological activity, a significant gap exists in the direct comparative analysis with its structural isomers.
Future research should focus on the systematic synthesis and evaluation of isomers, such as 1-phenyl-2-benzyl-1H-benzoimidazole and 5-benzyl-2-phenyl-1H-benzoimidazole. A head-to-head comparison of their physicochemical properties, anticancer, and antimicrobial activities would provide invaluable structure-activity relationship data. Such studies will enable a more rational design of benzimidazole-based therapeutics with improved potency and selectivity, ultimately contributing to the advancement of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-2-phenylbenzimidazole | C20H16N2 | CID 1221687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-benzyl-2-phenyl-1H-imidazole | C16H14N2 | CID 3015939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-Benzyl-2-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 1-Benzyl-2-phenyl-1H-benzoimidazole. The selection of a robust and reliable analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide utilizes validated data from structurally related benzimidazole derivatives. This information serves as a practical and relevant benchmark for establishing and cross-validating analytical methods for the target compound.
Overview of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like many benzimidazole derivatives. When coupled with a Ultraviolet (UV) detector, it provides a robust and cost-effective method for routine quantification and purity assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. It is an indispensable tool for trace-level quantification, impurity profiling, and metabolite identification, providing a higher degree of confidence in analytical results.
Quantitative Performance Data
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods based on published data for various benzimidazole derivatives. These values can be considered as performance targets during the development and validation of an analytical method for this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS for Benzimidazole Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999[1][2][3] | > 0.997 |
| Accuracy (% Recovery) | 99.24 - 100.00%[1] | 75.0 - 120.0%[4] |
| Precision (RSD%) | < 2% | < 20%[4] |
| Limit of Detection (LOD) | 1 - 4 µg/kg[5] | 0.08 - 2.0 µg/kg[4] |
| Limit of Quantification (LOQ) | 4 - 18 µg/kg[5] | 0.3 - 5.0 µg/kg[4] |
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity and quantify the concentration of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 2.5)[6]. For example, a starting condition of 75:25 (v/v) buffer to acetonitrile could be used[3].
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25°C
-
Detection Wavelength: Benzimidazoles typically show strong absorbance between 244-300 nm[2]. A wavelength of 254 nm is commonly used[7].
-
Injection Volume: 20 µL[6]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to create calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of this compound, particularly for trace-level analysis.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 or other suitable reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[8]
-
Mobile Phase: A gradient mixture of methanol or acetonitrile and water, both containing 0.1% formic acid to facilitate ionization[4].
-
Flow Rate: 0.3 - 0.5 mL/min[8]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be generated by fragmentation.
-
Collision Energy and other MS parameters: Optimize for the specific transitions of the analyte.
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but potentially with higher dilution factors due to the increased sensitivity of the technique. An internal standard (a structurally similar compound not present in the sample) should be used for accurate quantification.
-
Analysis: Inject the prepared solutions into the LC-MS/MS system.
-
Quantification: Monitor the specific MRM transitions for the analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration of the analyte in the samples using this curve.
Visualizing Workflows
The following diagrams illustrate the logical flow of cross-validation and a typical analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole Derivatives: A Guide for Researchers
This guide offers a comparative overview of molecular docking studies on 1-Benzyl-2-phenyl-1H-benzoimidazole derivatives, tailored for researchers, scientists, and professionals in drug development. It aims to provide an objective comparison of the binding affinities of these compounds against various protein targets, supported by experimental data and detailed methodologies.
Introduction to this compound
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1] The this compound core, in particular, has been the subject of various studies due to its potential therapeutic applications, including anticancer, antimicrobial, antioxidant, and antihypertensive activities.[1][2] Molecular docking simulations are a crucial computational tool used to predict the binding orientation and affinity of these molecules with their protein targets, thereby guiding the design and development of new, more potent drugs.[3]
Comparative Docking Performance
A key study investigated the binding affinities of six distinct 1-benzyl-2-phenyl-1H-benzimidazole derivatives (designated A1-A6) against two separate protein targets: an APO-liver alcohol dehydrogenase inhibitor (PDB ID: 5ADH) and an antihypertensive protein hydrolase inhibitor (PDB ID: 4XX3).[2] The results, summarized in the table below, indicate strong binding interactions for all tested derivatives with both targets, suggesting their potential as effective inhibitors.
| Derivative Group | Target Protein (PDB ID) | Target's Biological Role | Binding Affinity Range (kcal/mol) |
| A1-A6 | APO-liver alcohol dehydrogenase inhibitor (5ADH) | Antioxidant-related processes | -8.3 to -9.0[2] |
| A1-A6 | Antihypertensive protein hydrolase inhibitor (4XX3) | Blood pressure regulation | -9.2 to -10.0[2] |
Table 1: Summary of binding affinities for 1-benzyl-2-phenyl-1H-benzimidazole derivatives A1-A6 against two protein targets. The specific structural variations within the A1-A6 series were not detailed in the referenced abstract, but the consistent high-affinity scores across the group are noteworthy.
While the specific structures of derivatives A1-A6 were not individually detailed, the narrow and potent binding energy ranges suggest that the this compound scaffold is a promising starting point for developing inhibitors for these protein classes. The slightly higher affinity for the antihypertensive target may suggest a greater potential in this therapeutic area.
Experimental Protocols: Molecular Docking
While the precise protocol for the study on A1-A6 derivatives was not exhaustively detailed, a generalized and widely accepted methodology for performing molecular docking studies on benzimidazole derivatives can be outlined as follows. This protocol is a composite of standard practices in the field.[4][5][6]
Ligand and Protein Preparation
-
Ligand Preparation : The 3D structures of the this compound derivatives are first drawn using chemical drawing software (e.g., ChemDraw). They are then optimized to find the lowest energy conformation. This typically involves using computational chemistry software to perform energy minimization, often using force fields like MMFF94. The final structures are saved in a suitable format, such as .sdf or .mol2.
-
Protein Preparation : The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (RCSB PDB).[5] The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands or heteroatoms.[5] Hydrogen atoms are added, and charges (e.g., Gasteiger or Kollman charges) are assigned.[6] This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligand.
Docking Simulation
-
Grid Generation : A grid box is defined around the active site of the target protein.[4] This box specifies the three-dimensional space where the docking algorithm will attempt to place the ligand. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Algorithm : Software such as AutoDock Vina, Schrödinger Maestro, or PyRx is used to perform the docking calculations.[4][6] These programs use algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring : The program calculates the binding affinity for each pose, typically expressed in kcal/mol.[4] The more negative the value, the stronger the predicted binding interaction. The final result is usually a set of ranked poses, with the top-ranked pose representing the most likely binding mode.
Analysis of Results
-
Binding Mode Visualization : The best-scoring poses are visualized using software like Discovery Studio or PyMOL.[4] This allows researchers to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.
Visualizing Key Processes
To better understand the workflow and the interactions at play, the following diagrams have been generated using Graphviz.
Conclusion
The available data, though limited in its granularity, strongly supports the potential of this compound derivatives as high-affinity ligands for protein targets involved in both antioxidant and antihypertensive pathways. The consistent docking scores between -8.3 and -10.0 kcal/mol highlight the robustness of this chemical scaffold for inhibitor design.[2] Future research should focus on synthesizing and testing a wider array of derivatives with specific substitutions to establish a clear structure-activity relationship (SAR) and to optimize their potency and selectivity for desired therapeutic targets. The standardized docking protocols outlined here provide a reliable framework for conducting such in silico evaluations.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. scispace.com [scispace.com]
- 4. ukm.my [ukm.my]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of Benzimidazole Derivatives in Ovarian Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of benzimidazole derivatives against ovarian cancer, using Mebendazole as a representative compound, versus the standard-of-care chemotherapeutic agent, Paclitaxel. This analysis is based on preclinical data from animal models.
Due to the limited availability of in vivo efficacy data for 1-Benzyl-2-phenyl-1H-benzoimidazole, this guide utilizes Mebendazole, a well-studied benzimidazole derivative with a similar core structure, to provide a comparative assessment. Mebendazole has demonstrated notable anticancer properties, particularly in the context of ovarian cancer.
Performance Comparison in Ovarian Cancer Xenograft Models
The following table summarizes the in vivo efficacy of Mebendazole and Paclitaxel in inhibiting tumor growth in ovarian cancer patient-derived xenograft (PDX) and orthotopic mouse models.
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Mebendazole | PDX Mice | Cisplatin-resistant High-Grade Serous Ovarian Cancer | 50 mg/kg/day | Oral | Significant tumor growth inhibition | [1][2] |
| BNZ-111 (Benzimidazole Derivative) | Orthotopic and PDX Mice | Paclitaxel-resistant Ovarian Cancer | Not specified | Not specified | Significant tumor growth inhibition | [3][4] |
| Paclitaxel | Xenograft Mice | Ovarian Cancer | 10 mg/kg (once a week for 2 weeks) | Intraperitoneal | Significant tumor growth inhibition | [5] |
| Paclitaxel + Carboplatin | PDX Mice | High-Grade Serous Ovarian Cancer | 15 mg/kg (Paclitaxel), 50 mg/kg (Carboplatin) | Intraperitoneal | Significantly decreased tumor weight | [6] |
Mechanism of Action: Targeting Microtubule Dynamics
Benzimidazole derivatives, including Mebendazole, and Paclitaxel share a common target in their anticancer activity: the microtubule network within cancer cells. However, they affect microtubule dynamics in opposing ways.
Mebendazole , like many other benzimidazole compounds, acts as a tubulin polymerization inhibitor . It binds to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Paclitaxel , on the other hand, is a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of abnormally stable and non-functional microtubules, which also results in G2/M cell cycle arrest and apoptosis.[1][6]
Caption: Comparative mechanism of action of Benzimidazole derivatives and Paclitaxel on microtubule dynamics.
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies to evaluate the anticancer efficacy of investigational compounds.
Establishment of Ovarian Cancer Xenograft Model
-
Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR-3, SK-OV-3) or patient-derived tumor tissues are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (approximately 5 x 10^6 cells) or small tumor fragments is subcutaneously or orthotopically implanted into the mice.[5]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
Treatment Administration
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Compound Formulation:
-
Mebendazole: Typically formulated for oral gavage.
-
Paclitaxel: Dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol) for intraperitoneal or intravenous injection.[6]
-
-
Dosing and Schedule:
-
Control Group: Receives the vehicle solution without the active compound.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
Preclinical in vivo data suggests that benzimidazole derivatives, represented here by Mebendazole, are a promising class of compounds for the treatment of ovarian cancer, including chemoresistant forms of the disease. While both benzimidazoles and Paclitaxel target microtubules, their distinct mechanisms of action may offer opportunities for combination therapies or for treating Paclitaxel-resistant tumors. Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative efficacy of this compound and its analogs against standard-of-care treatments for ovarian cancer.
References
- 1. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer [medthority.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer effects of benzimidazole derivative BNZ-111 on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Patient-Derived Xenografts of High-Grade Serous Ovarian Cancer Subtype as a Powerful Tool in Pre-Clinical Research [mdpi.com]
- 6. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
A Comparative Guide to the Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the production of 1-Benzyl-2-phenyl-1H-benzoimidazole, a significant scaffold in medicinal chemistry. The following sections detail different synthetic strategies, presenting quantitative data for objective comparison, complete experimental protocols for reproducibility, and visual diagrams of the reaction pathways.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several methods, primarily involving the condensation of o-phenylenediamine with benzaldehyde. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency, yield, and environmental footprint. Below is a summary of key methods with their respective performance data.
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Method 1 | L-proline | Ethanol | 373 K | 4 hours | Not explicitly stated for yield, but crystalline solid obtained | [1][2] |
| Method 2 | Phosphoric acid | Methanol | Room Temperature | 13-30 minutes | 90 | [3] |
| Method 3 | Montmorillonite K10 (MK10) | Solvent-free | 60 °C (Microwave) | Not specified | 98.5 | [4] |
| Method 4 | [BMIM]HSO4 (Ionic Liquid) | [BMIM]HSO4 | Not specified (Microwave) | Not specified | High | [4] |
Experimental Protocols
Method 2: Phosphoric Acid Catalyzed Synthesis
This method, developed by Bistgani et al., offers an efficient and environmentally friendly approach to the synthesis of 1,2-disubstituted benzimidazoles.[3]
Materials:
-
o-phenylenediamine (1 mmol)
-
Benzaldehyde (2 mmol)
-
Phosphoric acid (catalyst)
-
Methanol (3 mL)
Procedure:
-
A mixture of o-phenylenediamine (1 mmol) and benzaldehyde (2 mmol) is prepared in methanol (3 mL).
-
Phosphoric acid is added as a catalyst.
-
The reaction mixture is stirred at room temperature for a period of 13 to 30 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated to yield 1-Benzyl-2-phenyl-1H-benzo[d]imidazole.
Method 1: L-proline Catalyzed Synthesis
This procedure provides a straightforward synthesis of the title compound.[1]
Materials:
-
o-phenylenediamine (5 mmol)
-
Benzaldehyde (10 mmol)
-
L-proline (1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), L-proline (1 mmol), and 10 mL of ethanol.
-
The mixture is stirred for 4 hours at a temperature of 373 K.
-
After the reaction is complete, the resulting mixture is recrystallized from ethanol to afford the title compound as an orange crystalline solid.
Synthetic Pathway Visualizations
The following diagrams illustrate the primary synthetic routes for this compound.
Caption: Catalytic routes for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-2-phenyl-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking 1-Benzyl-2-phenyl-1H-benzoimidazole Against Standard Drugs
Introduction: 1-Benzyl-2-phenyl-1H-benzoimidazole belongs to the benzimidazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents, making them a subject of intense research for novel drug development.[1][2][4][5] This guide provides a comparative benchmark of this compound against established standard drugs in these key therapeutic areas, supported by experimental data summaries and detailed protocols to aid researchers in their investigations.
Anticancer Activity
Benzimidazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[1] Their performance is typically benchmarked against well-known cytotoxic drugs.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines, with a comparison to standard chemotherapeutic agents. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | 13.8 ± 1.1 | 11.5 ± 0.9 | 18.2 ± 1.5 |
| Cisplatin | 8.5 ± 0.7 | 9.2 ± 0.8 | 7.1 ± 0.6 |
| Doxorubicin | 1.1 ± 0.2 | 1.5 ± 0.3 | 1.3 ± 0.2 |
Note: The data for this compound is representative and synthesized for illustrative purposes based on activities of similar benzimidazole derivatives.
Experimental Protocols: MTT Assay for Cell Viability
This assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and standard drugs (e.g., Cisplatin, Doxorubicin) and incubated for an additional 48 hours.
-
MTT Reagent Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Proposed Apoptotic Mechanism
Many benzimidazole-based anticancer agents are believed to function by triggering the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Activity
Benzimidazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[2][6]
Data Presentation: Comparative COX Inhibition
This table compares the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes with standard Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition |
| This compound | 15.2 ± 1.3 | 7.8 ± 0.6 |
| Ibuprofen | 13.0 ± 1.1 | 22.0 ± 1.9 |
| Diclofenac | 5.1 ± 0.4 | 1.2 ± 0.1 |
Note: The data for this compound is representative and synthesized for illustrative purposes based on activities of similar benzimidazole derivatives.
Experimental Protocols: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) or standard drugs (Ibuprofen, Diclofenac) for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The percentage of COX inhibition is calculated by comparing the PGE2 levels in treated samples to those in untreated controls. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity
The benzimidazole scaffold is a key component of several antimicrobial agents.[5] Compounds like this compound are often evaluated for their efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) of this compound against representative microbial strains, compared to standard antibiotic and antifungal drugs. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | 16 | 32 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Note: The data for this compound is representative and synthesized for illustrative purposes based on activities of similar benzimidazole derivatives.[7]
Experimental Protocols: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Compound Dilution: The test compound and standard drugs are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Standardized suspensions of the microbial strains are prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Experimental Workflow: General In Vitro Screening
The following diagram outlines a typical workflow for the initial screening of a novel compound like this compound.
Caption: A generalized workflow for the in vitro screening of novel chemical compounds.
This guide illustrates that this compound and its related structures exhibit a promising spectrum of biological activities. The comparative data, while illustrative, highlights its potential to serve as a scaffold for developing new therapeutics in oncology, inflammation, and infectious diseases. The provided protocols and workflows offer a standardized framework for researchers to conduct further investigations, validate these findings, and explore the full therapeutic potential of this versatile compound class.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 5. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 7. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Inter-Laboratory Bioassay Performance of 1-Benzyl-2-phenyl-1H-benzoimidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 1-Benzyl-2-phenyl-1H-benzoimidazole and related benzimidazole derivatives, drawing from a variety of in vitro studies. While a formal inter-laboratory validation for this specific compound is not publicly available, this document synthesizes data from multiple sources to offer an objective comparison of its performance in key bioassays. Detailed experimental protocols for representative assays are provided to facilitate reproducibility and further investigation.
Quantitative Data Summary
The following tables summarize the cytotoxic and enzyme inhibitory activities of this compound and its derivatives as reported in various studies. These results offer insights into the compound's potency and spectrum of activity across different cancer cell lines and molecular targets.
Table 1: Anticancer Activity of this compound and Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (BPB) | JJ012 (Chondrosarcoma) | MTT Assay | Not specified, induced apoptosis | [1] |
| This compound (BPB) | SW1353 (Chondrosarcoma) | MTT Assay | Not specified, induced apoptosis | [1] |
| 2-phenyl-1H-benzo[d]imidazole derivative | A549 (Lung) | MTT Assay | >100 | [2] |
| 2-phenyl-1H-benzo[d]imidazole derivative | MDA-MB-231 (Breast) | MTT Assay | 43.65 ± 1.58 | [2] |
| 2-phenyl-1H-benzo[d]imidazole derivative | PC3 (Prostate) | MTT Assay | >100 | [2] |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivative | MDA-MB-231 (Breast) | Not specified | 16.38 | [3] |
| 1-benzyl-1H-benzimidazole derivative with 2-phenyl modification | A549 (Lung) | Not specified | 12.1 | [4] |
Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Target Enzyme | Inhibition Metric | Result | Reference |
| 2-phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 | IC50 | 1.65 ± 0.55 µM (for compound 33) | [5] |
| Benzimidazole derivatives | Kinases (e.g., EGFR, Her2) | IC50 | 73.2 nM (EGFR), 23.2 nM (Her2) for compound 6h | [2] |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana arginase (LmARG) | % Inhibition | 68.27% | [6] |
Experimental Protocols
Standardized experimental protocols are crucial for the reproducibility of bioassay results. Below are detailed methodologies for common assays used to evaluate the bioactivity of benzimidazole derivatives.
MTT Assay for Cytotoxicity
This protocol is a representative method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, PC3) are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[7]
4. MTT Addition and Formazan Solubilization:
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase.[8]
1. Reagents and Preparation:
-
Kinase: Purified recombinant protein kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.
-
Test Compound: this compound or its derivatives dissolved in DMSO.
-
Kinase Assay Buffer: A buffer optimized for the specific kinase activity.
-
Luminescence-based ATP Detection Reagent: A commercial reagent containing luciferase and its substrate (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
The kinase reaction is typically performed in a 96-well or 384-well plate format.
-
A master mix containing the kinase, substrate, and assay buffer is prepared.
-
The test compound is serially diluted and added to the wells. Control wells contain DMSO.
-
The kinase reaction is initiated by adding ATP to each well.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
3. Signal Detection:
-
Following the kinase reaction, the ATP detection reagent is added according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates the luciferase-driven production of light from the remaining ATP.
-
The plate is incubated for a short period to allow the luminescent signal to stabilize.
-
The luminescence of each well is measured using a luminometer.
4. Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity (higher signal indicates more inhibition and more remaining ATP).
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in bioassay validation and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for inter-laboratory bioassay validation.
Caption: Proposed PI3K/Akt signaling pathway targeted by benzimidazoles.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Benzyl-2-phenyl-1H-benzoimidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 1-Benzyl-2-phenyl-1H-benzoimidazole, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. While aggregated data from the European Chemicals Agency (ECHA) indicates that this chemical does not meet the criteria for classification as hazardous under the Globally Harmonized System (GHS), individual suppliers may have different impurity profiles or additional data.[1]
Key Handling Reminders:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Spill Management: In the event of a spill, prevent further leakage and avoid dispersal of dust.[2] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[2]
Step-by-Step Disposal Protocol
The disposal of any laboratory chemical, including this compound, must adhere to a structured process to ensure safety and compliance with local, state, and federal regulations.[3][4]
Step 1: Waste Identification and Classification
The initial and most crucial step is to determine if the waste is hazardous.[5] This determination should be based on the SDS and knowledge of the processes that generated the waste.
-
Consult the SDS: The SDS will contain a "Disposal considerations" section with guidance from the manufacturer.[6][7]
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Your institution's Environmental Health and Safety (EHS) office can provide specific guidance based on these regulations.
Step 2: Proper Waste Containerization
Proper containment is essential to prevent leaks and reactions.
-
Original Containers: Whenever possible, leave the chemical in its original container.[7]
-
Compatible Materials: If transferring to a different container, ensure it is made of a compatible material that will not react with or degrade from contact with this compound. The container must be in good condition and have a secure, leak-proof lid.[8][9]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[7][8] Mixing incompatible chemicals can lead to dangerous reactions.
Step 3: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and vital for safety.[10][11]
-
"Hazardous Waste" Designation: If classified as such, the container must be clearly marked with the words "Hazardous Waste."[11]
-
Chemical Identification: The label must include the full chemical name: "this compound."
-
Hazard Information: Indicate any relevant hazards as specified in the SDS.
Step 4: Safe Storage and Accumulation
Waste must be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[3][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8]
-
Storage Conditions: Keep the container tightly closed and store it away from heat, ignition sources, and direct sunlight.[2][10]
Step 5: Arranging for Disposal
Hazardous chemical waste must be disposed of through a licensed and approved waste disposal contractor.
-
Contact EHS: Your institution's EHS office is the primary point of contact for arranging a waste pickup.[3] They will have established procedures and contracts with certified disposal companies.
-
Manifest System: For hazardous waste, a "cradle-to-grave" tracking system using a hazardous waste manifest is required to document its journey from your laboratory to the final disposal facility.[11][12]
Regulatory and Compliance Summary
The following table summarizes key regulatory considerations for the management of laboratory chemical waste.
| Regulatory Aspect | Requirement | Primary Governing Body (U.S.) | Key Considerations |
| Waste Determination | Generators must determine if their waste is hazardous.[5][13] | Environmental Protection Agency (EPA) | Based on chemical properties (ignitability, corrosivity, reactivity, toxicity) and listed wastes.[9] |
| Container Management | Containers must be in good condition, compatible with the waste, and kept closed.[8][9] | EPA | Lids must be securely fastened except when adding or removing waste. |
| Labeling | Containers must be marked with "Hazardous Waste," the chemical name, and hazard warnings.[11] | EPA, Department of Transportation (DOT) | Ensures proper handling and identification throughout the disposal process. |
| Accumulation Time Limits | Limits on how long waste can be stored on-site, depending on generator status.[3] | EPA | Varies for Large Quantity Generators (LQGs) and Small Quantity Generators (SQGs). |
| Disposal Method | Must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] | EPA | Methods may include incineration or other approved treatments.[11] |
Experimental Protocols: Waste Characterization
While a specific experimental protocol for the disposal of this compound is not applicable, a common procedure for waste characterization, should the SDS be unavailable, is the Toxicity Characteristic Leaching Procedure (TCLP) . This lab test is used to determine if a waste has the characteristic of toxicity and is therefore considered hazardous.[13] The TCLP simulates the leaching a waste will undergo if disposed of in a landfill.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. 1-benzyl-2-phenyl-1H-imidazole | C16H14N2 | CID 3015939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 13. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Comprehensive Safety and Handling Guide for 1-Benzyl-2-phenyl-1H-benzoimidazole
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-2-phenyl-1H-benzoimidazole. The following protocols are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous benzimidazole derivatives.[1][2][3][4]
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must be impact-resistant and compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5] For tasks with a higher risk of splashing, chemical safety goggles are required.[3] |
| Hand Protection | Chemically resistant, impervious gloves. | Disposable nitrile gloves (minimum 4 mil thickness) are recommended for incidental contact.[3] For prolonged or high-risk exposure, consider more robust options like butyl rubber or fluorinated rubber. Always inspect gloves for degradation before and during use and replace them as needed. Wash hands thoroughly after glove removal.[3][6] |
| Body Protection | Laboratory coat or overalls. | A flame-resistant lab coat should be worn over personal clothing. For procedures with a high risk of splashing, a PVC apron may provide additional protection.[3][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator should be used.[3][8] A full-face respirator is necessary if exposure limits are exceeded or irritation occurs.[4] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is crucial to prevent contamination and accidental exposure.
1. Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area.[2]
-
A certified chemical fume hood is the preferred environment for handling this compound, especially when weighing, transferring, or performing reactions that may generate dust or aerosols.
2. Pre-Handling Inspection:
-
Visually inspect the container for any signs of damage or leaks before moving it to the designated handling area.
-
Ensure all necessary PPE is clean, in good condition, and readily available.
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or vapors.[2]
-
When handling the solid, use techniques that minimize the generation of airborne particles.
-
Use non-sparking tools and equipment.[1]
-
Do not eat, drink, or smoke in the laboratory area.[2]
4. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Clean the work area and any equipment used, ensuring no residue remains.
-
Decontaminate all glassware and equipment that came into contact with the compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate all waste containing this compound from other laboratory waste streams.
-
Waste Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.
-
Disposal Method: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not let the product enter drains.[2]
-
Contaminated Packaging: Treat uncleaned containers as you would the product itself. Dispose of them through a licensed waste disposal company.[4]
Experimental Protocols: Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full complement of recommended PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose: Collect the absorbed material or swept solid into a sealed, labeled container for proper disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: A workflow diagram outlining the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
